molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

Methyl 5-bromofuran-2-carboxylate

Cat. No.: B040367
CAS No.: 2527-99-3
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
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Description

Methyl 5-bromofuran-2-carboxylate is a high-value, multi-functional chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a bromine atom at the 5-position of the furan ring, which serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently construct complex biaryl systems and diverse heterocyclic architectures. Concurrently, the methyl ester group at the 2-position provides a handle for hydrolysis to the corresponding carboxylic acid, amide formation, or reduction to the alcohol, enabling extensive molecular diversification from a single, convenient scaffold. Its primary research value lies in the development of novel pharmacologically active compounds, particularly as a key intermediate in the synthesis of potential drug candidates targeting various diseases. Furthermore, its rigid, planar furan core makes it an attractive precursor in materials science for the creation of organic electronic materials and functional polymers. This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIDMAELBIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344805
Record name Methyl 5-bromofuran-2-carboxylate
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-99-3
Record name Methyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromofuran-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromofuran-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its furan core, substituted with both a bromine atom and a methyl ester group, offers two distinct reaction sites. This dual functionality makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The electron-rich furan ring is a common motif in numerous biologically active natural products and synthetic compounds. The presence of the bromine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, for instance, through hydrolysis and amidation. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₆H₅BrO₃[1][2]
Molecular Weight 205.01 g/mol [1][2]
CAS Number 2527-99-3[2][3]
Appearance White to slightly yellow crystalline powder[1]
Melting Point 63-68 °C[1]
Boiling Point 80 °C at 0.7 mmHg[1]
Solubility Slightly soluble in water; Soluble in common organic solvents like ethers, alcohols, and esters.[1]
Density 1.623 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 90.7 °C[1]
Refractive Index 1.513[1]
Maximum Wavelength (λmax) 264 nm (in Ethanol)[1]

Synthesis of this compound

There are two primary synthetic routes to obtain this compound, starting from either 5-bromo-2-furoic acid or methyl 2-furoate.

Method 1: Esterification of 5-bromo-2-furoic acid

This method involves the direct esterification of 5-bromo-2-furoic acid using methanol in the presence of a catalyst.

G A 5-bromo-2-furoic acid D This compound A->D B Methanol (CH3OH) B->D C Thionyl chloride (SOCl2) C->D

Caption: Synthesis of this compound via esterification.

Experimental Protocol:

  • Accurately weigh 950 mg (5.00 mmol) of 5-bromo-2-furoic acid and dissolve it in 10 mL of methanol in a suitable reaction flask.[4]

  • Slowly and dropwise, add 2 mL of thionyl chloride (SOCl₂) to the solution.[4]

  • Allow the reaction to proceed to completion, monitoring by a suitable method such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Remove the solvent by evaporation under reduced pressure.[4]

  • To ensure the complete removal of any residual acid, dissolve the residue in toluene and evaporate the solvent. Repeat this process three times to yield the final product.[4]

Method 2: Bromination of Methyl 2-furoate

This approach involves the direct bromination of methyl 2-furoate.

G A Methyl 2-furoate C This compound A->C B Bromine (Br2) B->C

Caption: Synthesis of this compound via bromination.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3.2 g (0.025 mol) of methyl furoate in a suitable solvent.[4]

  • Stir the solution and heat to 50°C.[4]

  • Carefully add 6.07 g (0.038 mol) of bromine dropwise over a period of 15 minutes.[4]

  • Continue stirring the resulting dark orange/brownish solution for an additional 15 minutes at 50°C.[4]

  • Pour the reaction mixture into 10 mL of cold water and extract with ethyl acetate (2 x 50 mL).[4]

  • Combine the organic extracts and wash with water (1 x 10 mL) and brine (1 x 10 mL).[4]

  • Dry the organic layer with magnesium sulfate and concentrate under reduced pressure.[4]

  • Purify the final product by flash chromatography using a 10:1 mixture of hexanes and ethyl acetate to obtain the pure product (yield: 85%).[4]

Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate for creating diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.

G cluster_reactants Reactants cluster_conditions Conditions A This compound F 5-Aryl-furan-2-carboxylate derivative A->F B Arylboronic acid B->F C Palladium Catalyst C->F D Base (e.g., Cs2CO3) D->F E Solvent (e.g., Toluene) E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • In a process vial, combine methyl 5-bromobenzofuran-2-carboxylate (255 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), a palladium(II) complex catalyst (0.1 mol%), and cesium carbonate (651 mg, 2 mmol) in toluene (3 mL).[5]

  • Cap the vial securely and heat the mixture under microwave irradiation at 150°C (200 Watt) for the appropriate time, monitoring the reaction progress by TLC.[5]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).[5]

  • The structure of the coupled product can be confirmed by ¹H and ¹³C NMR, as well as mass spectrometry.[5]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

G cluster_reactants Reactants cluster_conditions Conditions A This compound G 5-Alkynyl-furan-2-carboxylate derivative A->G B Terminal Alkyne B->G C Palladium Catalyst C->G D Copper(I) Iodide D->G E Base (e.g., Et3N) E->G F Solvent (e.g., THF) F->G

Caption: General workflow for the Sonogashira cross-coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Furan-containing scaffolds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of phenyl rings while possessing distinct electronic and pharmacokinetic properties. Derivatives of this compound have been investigated for a range of biological activities.

Anticancer Activity

While direct studies on this compound are limited, research on structurally similar benzofuran derivatives suggests potential anticancer applications. These compounds are hypothesized to exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[6]

Some benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process in cell division.[7][8] Furthermore, certain benzofuran-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR and HIF-1 signaling pathways, both of which are crucial for tumor growth and survival.[8][9][10]

Experimental Protocol for Cytotoxicity Assessment (MTT Assay):

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curves.[6]

Antimycobacterial Activity

5-Phenyl-furan-2-carboxylic acids, which can be synthesized from this compound, have emerged as a promising class of antimycobacterial agents.[11] These compounds have been shown to interfere with iron homeostasis in mycobacteria, a critical process for their survival and virulence.[11] Specifically, they have been identified as inhibitors of the salicylate synthase MbtI, an enzyme involved in the biosynthesis of siderophores which are essential for iron acquisition in Mycobacterium tuberculosis.[11]

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Appropriate safety precautions should be taken when handling this compound, including the use of protective gloves, eye protection, and working in a well-ventilated area.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its bromine and ester functionalities make it an important precursor for the development of novel compounds with potential applications in drug discovery and materials science. The ability to readily introduce a wide range of substituents via cross-coupling reactions opens up avenues for the creation of diverse molecular libraries for screening against various biological targets. Further research into the derivatives of this compound is warranted to fully explore their therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

"synthesis of Methyl 5-bromofuran-2-carboxylate from 5-bromo-2-furoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Methyl 5-bromofuran-2-carboxylate from 5-bromo-2-furoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols for two primary synthesis methods, presents quantitative data for comparison, and illustrates the reaction pathway.

Introduction

This compound is a valuable building block in organic synthesis. Its furan ring system and functional groups make it a versatile precursor for the construction of more complex molecular architectures. The synthesis from 5-bromo-2-furoic acid is a common and critical step in many synthetic routes. This guide details two effective methods for this conversion: the thionyl chloride method and the Fischer-Speier esterification.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and reagent availability. The following table summarizes the quantitative data associated with the described methods for the synthesis of this compound.

MethodReagentsSolventTemperatureReaction TimeYield
Thionyl Chloride Method5-bromo-2-furoic acid, Thionyl chloride (SOCl₂)MethanolRoom Temp.Not Specified100%
Fischer-Speier Esterification5-bromo-2-furoic acid, Sulfuric acid (H₂SO₄)MethanolReflux2 hours95%

Experimental Protocols

Method 1: Thionyl Chloride Method

This method proceeds through the formation of an acyl chloride intermediate, which readily reacts with methanol to form the corresponding ester. This procedure is notable for its high yield.

Materials:

  • 5-bromo-2-furoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Accurately weigh 950 mg (5.00 mmol) of 5-bromo-2-furoic acid and dissolve it in 10 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the solution in an ice bath.

  • Slowly add 2 mL of thionyl chloride dropwise to the stirred solution using a dropping funnel.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[2]

  • To ensure the complete removal of any remaining thionyl chloride, dissolve the residue in an appropriate amount of toluene and evaporate the solvent under reduced pressure. Repeat this dissolution and evaporation process three times.[2]

  • The resulting product is the intermediate this compound, obtained in quantitative yield.[2]

Method 2: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed esterification reaction.[3][4] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is an equilibrium process, and the use of excess alcohol as the solvent drives the reaction towards the product.[3][5]

Materials:

  • 5-bromo-2-furoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated, brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 8.0 g (0.044 mol) of 5-bromo-2-furoic acid in 200 mL of anhydrous methanol in a round-bottom flask, add 3 mL of concentrated sulfuric acid.[6]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 2 hours.[6]

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[6]

  • Add a mixture of 50 mL of water and 200 mL of ethyl acetate to the residue.[6]

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ and a saturated solution of NaCl.[6]

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.[6]

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Reaction Workflow

The following diagram illustrates the general chemical transformation for the synthesis of this compound from 5-bromo-2-furoic acid.

Synthesis_Workflow 5-bromo-2-furoic_acid 5-bromo-2-furoic acid Reaction Esterification 5-bromo-2-furoic_acid->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) Catalyst->Reaction Methyl_5-bromofuran-2-carboxylate This compound Reaction->Methyl_5-bromofuran-2-carboxylate Water Water Reaction->Water

Caption: Esterification of 5-bromo-2-furoic acid.

References

A Technical Guide to Methyl 5-bromofuran-2-carboxylate (CAS: 2527-99-3): Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromofuran-2-carboxylate, a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis protocols, and its significant role in the development of novel therapeutic agents and materials.

Physicochemical Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and reaction planning.

PropertyValueReference
CAS Number 2527-99-3[1][2]
Molecular Formula C₆H₅BrO₃[1][3]
Molecular Weight 205.01 g/mol [1]
Melting Point 63-68 °C[2][4]
Boiling Point 226.3 °C at 760 mmHg; 80 °C at 0.7 mmHg[2][4]
Appearance White to very pale yellow crystal/powder[5]
Solubility Slightly soluble in water[2]
Density 1.623 g/cm³ (Predicted)[2]
Refractive Index 1.513[2][6]
Storage Store at 4°C or in a refrigerator, under nitrogen[4][5]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: Bromination of Methyl 2-furoate

This method involves the direct bromination of methyl 2-furoate and is a common approach for introducing a bromine atom at the 5-position of the furan ring.[1]

Experimental Protocol:

  • A solution of methyl furoate (3.2 g, 0.025 mol) is prepared in a flame-dried round-bottom flask under an argon atmosphere.[1]

  • The solution is heated to 50°C with stirring.[1]

  • Bromine (6.07 g, 0.038 mol) is added dropwise over a period of 15 minutes.[1]

  • The resulting mixture is stirred for an additional 15 minutes at 50°C.[1]

  • After cooling, the reaction mixture is poured into cold water (10 mL) and extracted with ethyl acetate (2 x 50 mL).[1]

  • The combined organic extracts are washed with water (10 mL) and brine (10 mL), then dried over magnesium sulfate and concentrated under reduced pressure.[1]

  • The crude product is purified by flash chromatography (10:1 hexanes-ethyl acetate) to yield this compound.[1]

  • Yield: 85%[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_end Final Product A Methyl 2-furoate C Stir at 50°C (Argon atmosphere) A->C Add B Bromine B->C Dropwise D Quench with H₂O C->D E Extract with Ethyl Acetate D->E F Wash with H₂O & Brine E->F G Dry & Concentrate F->G H Flash Chromatography G->H I This compound H->I

Synthesis workflow via bromination of methyl 2-furoate.
Method 2: Esterification of 5-Bromo-2-furoic Acid

This alternative synthesis involves the esterification of 5-bromo-2-furoic acid using methanol, typically catalyzed by a strong acid or a chlorinating agent like thionyl chloride.[1]

Experimental Protocol:

  • 5-bromo-2-furoic acid (950 mg, 5.00 mmol) is dissolved in methanol (10 mL).[1]

  • Thionyl chloride (SOCl₂) (2 mL) is added slowly in a dropwise manner.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature.[1]

  • The solvent is removed by evaporation under reduced pressure.[1]

  • The residue is dissolved in toluene, and this dissolution and evaporation process is repeated three times to ensure the removal of any remaining volatile impurities, yielding the final product.[1]

  • Yield: ~100%[1]

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry and materials science.[7] Its furan scaffold is a common feature in many biologically active compounds. The C5-bromo position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the construction of more complex molecular architectures.[7]

Key application areas include:

  • Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of novel therapeutic agents. Furan-based compounds have shown a wide spectrum of pharmacological properties.[2][7]

  • Drug Discovery: It is a precursor for developing inhibitors of key enzymes, such as protein tyrosine kinases (PTKs) and phosphodiesterase 4 (PDE4).[7]

  • Organic Synthesis: It is widely used in the synthesis of various organic compounds, including pesticides and dyes.[2]

  • Materials Science: The electronic properties of the furan ring make it a valuable component in the design of functional materials.[7]

G cluster_mods Chemical Modifications cluster_apps Core Application Areas cluster_targets Specific Development Targets A This compound (CAS 2527-99-3) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Carboxylate Group Modification (e.g., Amide Formation) A->C F Agrochemicals (Pesticides) A->F D Drug Discovery & Medicinal Chemistry B->D E Materials Science B->E C->D G PTK Inhibitors D->G H PDE4 Inhibitors D->H I Anticancer Agents D->I J Novel Functional Materials E->J

Logical relationships of applications for this compound.

Biological Activity and Potential Therapeutic Relevance

While specific biological data for this compound itself is limited in the public domain, the furan and benzofuran scaffolds are present in numerous compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

Derivatives of this compound are investigated for their potential to modulate key signaling pathways implicated in cancer. For example, related benzofuran structures have been explored for their cytotoxic effects against various human cancer cell lines, such as HeLa (cervical cancer), K562 (leukemia), and HepG2 (liver cancer).[10][11]

Representative Biological Assay: MTT for Cytotoxicity

To evaluate the anticancer potential of derivatives synthesized from this compound, a common in vitro method is the MTT assay, which measures cell viability.[11]

Experimental Protocol (General):

  • Cell Seeding: Human cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[11]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (derivatives of this compound) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[11]

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined from dose-response curves.[11]

The table below shows IC₅₀ values for structurally related benzofuran derivatives, illustrating the potential cytotoxic activity of this class of compounds.

Compound IDDerivative StructureHeLa IC₅₀ (µM)K562 IC₅₀ (µM)MOLT-4 IC₅₀ (µM)
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate202530
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate354030
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide403545
Data synthesized from a study on structurally similar benzofuran derivatives to demonstrate potential activity.[11]
Potential Signaling Pathway Involvement

Derivatives of Phenyl 5-bromofuran-2-carboxylate are hypothesized to exert anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[11][12]

G A Growth Factor Receptor B PI3K A->B C Akt B->C D Downstream Effectors (e.g., mTOR, Bad) C->D E Cell Proliferation & Survival D->E F Apoptosis D->F G Furan/Benzofuran Derivative (Potential Inhibitor) G->C Inhibition

Hypothesized inhibition of the PI3K/Akt pathway by furan derivatives.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

For complete safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-bromofuran-2-carboxylate (CAS No: 2527-99-3). The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Molecular Structure

IUPAC Name: methyl 5-bromo-2-furoate Molecular Formula: C₆H₅BrO₃ Molecular Weight: 205.01 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the two distinct protons on the furan ring and the three protons of the methyl ester group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment
~7.15Doublet (d)~3.61HH-3 (Furan)
~6.40Doublet (d)~3.61HH-4 (Furan)
~3.90Singlet (s)-3H-OCH₃ (Ester)
¹³C NMR Data

The ¹³C NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbonyl carbon, the four carbons of the furan ring, and the methyl carbon of the ester.

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~158.0C=O (Ester Carbonyl)
~145.0C-2 (Furan)
~122.0C-5 (Furan)
~120.0C-3 (Furan)
~114.0C-4 (Furan)
~52.0-OCH₃ (Ester)
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[1]

  • Data Acquisition for ¹H NMR:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum to singlets.[2]

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[3]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bonds, the C=C bonds of the furan ring, and the C-H bonds.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3100MediumC-H stretchAromatic C-H (Furan ring)
~2960MediumC-H stretchAliphatic C-H (-OCH₃)
~1725StrongC=O stretchEster carbonyl
~1580, ~1470Medium-StrongC=C stretchFuran ring
~1250, ~1100StrongC-O stretchEster C-O
Below 1000Medium-StrongC-H bend, C-Br stretchFuran ring C-H out-of-plane bend, C-Br
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[4]

    • Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Mass Spectral Data

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

m/z (mass-to-charge ratio) Relative Intensity Assignment
204/206High[M]⁺˙ (Molecular ion)
173/175Medium[M - OCH₃]⁺
145/147Medium[M - COOCH₃]⁺
125Low[M - Br]⁺

Predicted data based on PubChem for various adducts includes [M+H]⁺ at m/z 204.94949 and [M+Na]⁺ at m/z 226.93143.[6]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]

    • Further dilute this stock solution to a final concentration in the range of 10-100 µg/mL for analysis.[7]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization:

    • Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This process typically leads to the formation of a molecular ion and extensive fragmentation.[2]

    • Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a capillary at a high voltage. This "soft" ionization technique typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Number of Nuclei NMR->NMR_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility of Methyl 5-bromofuran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is an organic compound frequently utilized in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. This guide offers a framework for researchers to systematically determine and evaluate the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₅BrO₃[1]
Molecular Weight 205.01 g/mol [1]
Appearance White to slightly yellow crystalline powder[1][2]
Melting Point 63-68 °C[1]
Boiling Point 226.3 °C at 760 mmHg[1]
Water Solubility Slightly soluble[1]
Qualitative Organic Solvent Solubility Soluble in common organic solvents such as ethers, alcohols, and esters.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. To facilitate research and development, the following table is provided as a template for presenting experimentally determined solubility data. It is recommended to measure solubility at different temperatures to understand its thermodynamic behavior.

Table 1: Hypothetical Solubility Data of this compound in Selected Organic Solvents at Various Temperatures

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
40Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
40Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
40Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
40Experimental ValueCalculated Value
Diethyl Ether25Experimental ValueCalculated Value
40Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
40Experimental ValueCalculated Value

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at controlled temperatures.

Materials:

  • This compound (crystalline, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene) of analytical grade

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method.

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can be calculated based on the mass of the residue and the volume of the aliquot taken.

    • Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration. Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance. The concentration can then be determined from the calibration curve.

    • Chromatographic Method (HPLC): Develop an HPLC method with a suitable stationary and mobile phase to achieve good separation and peak shape for this compound. Prepare a calibration curve of peak area versus concentration. Inject a known volume of the diluted, filtered saturated solution and determine its concentration from the calibration curve.

Visual Workflow of the Shake-Flask Method

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid (24h) C->D E Withdraw and filter supernatant D->E F Quantify concentration (Gravimetric/UV-Vis/HPLC) E->F G Determine solubility (g/L or mol/L) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling

This compound is an irritant and requires careful handling.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.[1][2]

    • P280: Wear protective gloves/ eye protection/ face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves.

    • Use safety glasses with side-shields or goggles.

    • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

    • Wear a lab coat.

  • Storage:

    • Keep in a tightly closed container in a dry and well-ventilated place.[3]

    • Store in a cool place. Some sources recommend refrigeration.[2]

Logical Relationship for Solubility Experiment Design

The following diagram illustrates the logical steps and considerations for designing a solubility study for this compound.

logical_relationship cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Define_Objective Define Study Objective (e.g., crystallization solvent screening) Select_Solvents Select Relevant Organic Solvents Define_Objective->Select_Solvents Select_Temps Select Temperature Range Define_Objective->Select_Temps Perform_Shake_Flask Perform Shake-Flask Experiment Select_Solvents->Perform_Shake_Flask Select_Temps->Perform_Shake_Flask Quantify_Solubility Quantify Solute Concentration Perform_Shake_Flask->Quantify_Solubility Validate_Method Develop & Validate Analytical Method (HPLC, UV-Vis, or Gravimetric) Validate_Method->Quantify_Solubility Tabulate_Data Tabulate Solubility Data (g/L, mol/L) Quantify_Solubility->Tabulate_Data Analyze_Trends Analyze Temperature & Solvent Effects Tabulate_Data->Analyze_Trends Report_Findings Generate Technical Report Analyze_Trends->Report_Findings

Caption: Logical workflow for designing and executing a solubility study.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility determination of this compound in organic solvents. By following the detailed experimental protocols and safety guidelines outlined, reliable and reproducible solubility data can be generated. This information is invaluable for optimizing synthetic procedures, developing robust purification methods, and enabling effective formulation strategies. The provided templates for data presentation and logical workflow diagrams serve as practical tools to ensure a systematic and thorough investigation of this compound's solubility profile.

References

Methyl 5-bromofuran-2-carboxylate: A Technical Guide to its Physical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. A thorough understanding of its physical and chemical properties, as well as its stability, is crucial for its effective and safe handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics and stability considerations for this compound.

Physical and Chemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to a pale yellow crystalline powder.[1][2] It is slightly soluble in water but exhibits solubility in common organic solvents.[1][2]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound:

PropertyValueReferences
Molecular Formula C₆H₅BrO₃[1][2][3]
Molecular Weight 205.01 g/mol [1][2]
Appearance White to slightly yellow crystalline powder[1][2]
Melting Point 62-68 °C[1][2][3][4]
Boiling Point 226.3 °C at 760 mmHg; 80 °C at 0.7 mmHg[1][2][3]
Flash Point 90.7 °C[2][3]
Density 1.6 ± 0.1 g/cm³[1]
Refractive Index 1.513 - 1.514[1][3]
Water Solubility Slightly soluble[1][2]
Vapor Pressure 0.0824 mmHg at 25 °C[1][2]

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of this compound. The compound is generally stable under normal conditions.[5] However, to ensure its long-term stability, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Several sources suggest storage at refrigerator temperatures (around 4°C) and under an inert atmosphere, such as nitrogen, to prevent potential degradation.[4] It should be kept in a dark place to avoid light-induced decomposition.[2]

Logical Flow for Ensuring Compound Stability

A Receipt of This compound B Visual Inspection (Color, Form) A->B C Store in Tightly Sealed Container B->C D Cool, Dry, and Well-Ventilated Area C->D G Periodic Purity Check (e.g., by HPLC, NMR) C->G E Protect from Light D->E F Consider Inert Atmosphere (e.g., Nitrogen) E->F H Stable for Use F->H G->H cluster_reactants Reactants cluster_process Process A 5-Bromo-2-furoic acid D Dissolution in Methanol A->D B Methanol B->D C Thionyl Chloride E Slow Addition of Thionyl Chloride C->E D->E F Reaction and Cooling E->F G Solvent Evaporation (Reduced Pressure) F->G H This compound (Crude) G->H

References

Potential Biological Activities of Brominated Furans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of brominated furans, a class of halogenated organic compounds found in various natural sources, particularly marine organisms. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate understanding and further research in the fields of drug discovery and development.

Antifungal Activity

Brominated furanones have demonstrated notable antifungal properties, particularly against opportunistic human pathogens like Candida albicans. Research suggests that their mechanism of action may differ from existing antifungal drugs, presenting an opportunity for the development of novel therapeutics to combat resistant strains.[1]

Quantitative Antifungal Data
CompoundTarget OrganismActivityConcentrationReference
4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one (BF1)Candida albicansUpregulation of 32 genes (stress response, NADPH dehydrogenation, small-molecule transport), Repression of 21 genes (cell-wall maintenance)3 µg/mL[1]
Experimental Protocol: Candida albicans Growth Inhibition Assay

This protocol is based on established methods for assessing the antifungal activity of compounds against C. albicans.[2][3]

Objective: To determine the minimum inhibitory concentration (MIC) and the concentration for 50% of maximal effect (EC50) of brominated furans against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI 1640 medium, buffered with MOPS

  • Brominated furan compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (35°C)

  • Amphotericin B (positive control)

Procedure:

  • Inoculum Preparation: Culture C. albicans on SDA plates at 35°C. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Compound Preparation: Dissolve the brominated furan compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.

  • Incubation: Add the prepared C. albicans inoculum to each well containing the diluted compounds. Include a positive control (Amphotericin B), a negative control (medium with DMSO), and a growth control (medium with inoculum only). Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth. For quantitative analysis, measure the optical density (OD) at 405 nm using a microplate reader. The percentage of growth inhibition is calculated using the formula: % Inhibition = 100 - [(OD_test - OD_blank) / (OD_growth_control - OD_blank)] * 100. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Proposed Antifungal Mechanism

The distinct gene expression changes induced by 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one (BF1) in C. albicans suggest a unique mechanism of action that diverges from conventional antifungal agents.[1]

BF1 4-bromo-5Z-(bromomethylene)- 3-butylfuran-2-one (BF1) Ca Candida albicans BF1->Ca interacts with Stress Stress Response Genes (Upregulated) Ca->Stress NADPH NADPH Dehydrogenation Genes (Upregulated) Ca->NADPH Transport Small-Molecule Transport Genes (Upregulated) Ca->Transport CellWall Cell-Wall Maintenance Genes (Repressed) Ca->CellWall Inhibition Fungal Growth Inhibition Stress->Inhibition NADPH->Inhibition Transport->Inhibition CellWall->Inhibition

Proposed antifungal mechanism of BF1 on C. albicans.

Antibacterial and Anti-biofilm Activity

Brominated furanones have emerged as potent inhibitors of bacterial biofilm formation, a key virulence factor in many pathogenic bacteria. These compounds often act at sub-lethal concentrations, suggesting a mechanism that interferes with bacterial signaling rather than causing direct cell death.[4]

Quantitative Anti-biofilm Data
Compound ClassTarget OrganismActivityIC50 / % InhibitionReference
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanonesSalmonella enterica serovar TyphimuriumBiofilm InhibitionNot specified, but effective at non-growth-inhibiting concentrations[4]
Bicyclic brominated furanone (6-BBF)Pseudomonas aeruginosaBiofilm Inhibition71% inhibition[5]
Bicyclic brominated furanone (5-BBF)Pseudomonas aeruginosaBiofilm Inhibition53% inhibition[5]
Bicyclic brominated furanone (7-BBF)Pseudomonas aeruginosaBiofilm Inhibition50% inhibition[5]
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)Pseudomonas aeruginosaBiofilm Inhibition~90% inhibition at 50 µM[6]
5-(dibromomethylene)-2(5H)-furanone (GBr)Pseudomonas aeruginosaBiofilm Inhibition~90% inhibition at 50 µM[6]
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and its inhibition.[7][8][9][10]

Objective: To determine the inhibitory effect of brominated furans on bacterial biofilm formation.

Materials:

  • Bacterial strains (e.g., Salmonella enterica, Pseudomonas aeruginosa)

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • Brominated furan compounds

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized OD600 (e.g., 0.05-0.1).

  • Incubation with Compounds: Add the diluted bacterial suspension to the wells of a 96-well plate. Add different concentrations of the brominated furan compounds to the wells. Include a vehicle control (DMSO) and a growth control (no compound). Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 30°C or 37°C).

  • Washing: Carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-600 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the control.

Signaling Pathway: Quorum Sensing Inhibition

cluster_QS Quorum Sensing Pathway LuxS LuxS Enzyme AI2 Autoinducer-2 (AI-2) LuxS->AI2 produces Receptor AI-2 Receptor AI2->Receptor binds to GeneExp Virulence Gene Expression Receptor->GeneExp activates Biofilm Biofilm Formation GeneExp->Biofilm Furanone Brominated Furanone Furanone->LuxS inactivates

Inhibition of the LuxS-mediated quorum sensing pathway.

Neurotoxicity

Certain brominated furans, particularly those found in commercial brominated flame retardant mixtures like polybrominated diphenyl ethers (PBDEs), have been associated with neurotoxic effects. These compounds can induce oxidative stress and apoptosis in neuronal cells, raising concerns about their impact on neurodevelopment.[14][15]

Quantitative Neurotoxicity Data
Compound/MixtureCell TypeEffectIC50 / ConcentrationReference
DE-71 (penta-BDE mixture)Mouse hippocampal neuronsApoptosisMore susceptible than cortical neurons[15]
DE-71 (penta-BDE mixture)Rat cerebellar granule cellsApoptotic cell deathNot specified[15]
BDE-47Human neuroblastoma cellsApoptotic cell deathNot specified[15]
Experimental Protocol: In Vitro Neurotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18][19][20]

Objective: To evaluate the cytotoxic effects of brominated furans on neuronal cell lines.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • Brominated furan compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated furan compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 620-690 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be calculated from the dose-response curve.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

The neurotoxicity of some brominated furans is linked to the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic cell death.[14][15][21]

BFR Brominated Furan (e.g., in PBDEs) Neuron Neuronal Cell BFR->Neuron ROS Increased Reactive Oxygen Species (ROS) Neuron->ROS OxStress Oxidative Stress ROS->OxStress Mito Mitochondrial Dysfunction OxStress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Oxidative stress-induced apoptosis in neuronal cells.

Insecticidal Activity

Derivatives of naturally occurring furan-containing compounds, such as fraxinellone, have been synthesized and evaluated for their insecticidal properties. Bromination of the furan ring has been shown to be a viable strategy for enhancing this activity.[22][23]

Quantitative Insecticidal Data
CompoundTarget OrganismActivityMortality Rate (%)Reference
Reduced fraxinellone (2)Mythimna separata (pre-third-instar larvae)InsecticidalHigher than fraxinellone (1)[22]
Brominated fraxinellone derivative (3b)Mythimna separataInsecticidalPotent activity[22]
Brominated fraxinellone derivative (3g)Mythimna separataInsecticidalPotent activity[22]
Brominated fraxinellone derivative (5a)Mythimna separataInsecticidalPotent activity[22]
Brominated fraxinellone derivative (5d)Mythimna separataInsecticidalPotent activity[22]
Brominated fraxinellone derivative (5h)Mythimna separataInsecticidalPotent activity[22]
Chlorinated fraxinellone derivative (2a)Mythimna separataInsecticidal50.9% (final)[24]
Chlorinated fraxinellone derivative (2a')Mythimna separataInsecticidal51.9% (final)[24]
Chlorinated fraxinellone derivative (3a)Mythimna separataInsecticidal57.1% (final)[24]
Chlorinated fraxinellone derivative (3c)Mythimna separataInsecticidal53.6% (final)[24]
Toosendanin (positive control)Mythimna separataInsecticidal46.4% (final)[24]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This method is commonly used to evaluate the insecticidal activity of compounds against leaf-eating insects.[22]

Objective: To assess the insecticidal efficacy of brominated furan derivatives against Mythimna separata larvae.

Materials:

  • Mythimna separata larvae (pre-third-instar)

  • Fresh host plant leaves (e.g., corn)

  • Brominated furan compounds

  • Acetone (solvent)

  • Toosendanin (positive control)

  • Petri dishes

  • Filter paper

Procedure:

  • Compound Preparation: Dissolve the test compounds in acetone to the desired concentration (e.g., 1 mg/mL).

  • Leaf Treatment: Dip fresh host plant leaves into the compound solutions for a few seconds and then air-dry them. A blank control group should be treated with acetone alone.

  • Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a set number of Mythimna separata larvae into each Petri dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., every 24 hours) for a specified period. The corrected mortality rate can be calculated using Abbott's formula if mortality is observed in the control group.

Experimental Workflow: Insecticidal Agent Development

The development of new insecticidal agents from natural products like fraxinellone involves a systematic process of modification, screening, and structure-activity relationship (SAR) analysis.

Start Start: Natural Product (e.g., Fraxinellone) Bromination Selective Bromination of Furan Ring Start->Bromination Derivatization Further Derivatization (e.g., Suzuki, Sonogashira couplings) Bromination->Derivatization Screening Insecticidal Activity Screening (Leaf-Dipping Method) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Derivatization optimization Lead Lead Compound Identification SAR->Lead

Workflow for developing brominated furan-based insecticides.

Conclusion

Brominated furans represent a versatile class of bioactive molecules with significant potential in various therapeutic and agricultural applications. Their demonstrated activities against fungal and bacterial pathogens, particularly their ability to inhibit biofilm formation through quorum sensing modulation, make them promising candidates for the development of new anti-infective agents. Furthermore, the insecticidal properties of certain brominated furan derivatives highlight their potential as novel crop protection agents. While the neurotoxicity of some brominated furans warrants careful consideration and further investigation, the diverse biological activities of this compound class underscore the importance of continued research into their mechanisms of action and structure-activity relationships. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of brominated furans.

References

Methyl 5-bromofuran-2-carboxylate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged five-membered aromatic heterocycle integral to medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in the design of novel therapeutic agents with enhanced metabolic stability and bioavailability.[1] Among the various functionalized furans, methyl 5-bromofuran-2-carboxylate has emerged as a key building block due to its versatile reactivity. The presence of a bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C2 position can be readily modified, for instance, through amidation.[2] This guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this compound, serving as a technical resource for its utilization in the development of novel compounds.

Physicochemical and Spectroscopic Data

While a definitive, publicly available NMR spectrum for this compound is not readily accessible, data from closely related structures, such as N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, provides insight into the expected spectral characteristics.[3] The furan protons typically appear as doublets in the aromatic region of the ¹H NMR spectrum, and the carbon signals can be assigned based on their electronic environment in the ¹³C NMR spectrum.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₅BrO₃[4]
Molecular Weight205.01 g/mol [4]
AppearanceWhite to slightly yellow crystalline powder[4]
Boiling Point80°C / 0.7 mmHg[5]
Maximum Wavelength (λmax)264 nm (in EtOH)[5]
SolubilitySlightly soluble in water; soluble in common organic solvents[5]

Synthesis of this compound

There are two primary and efficient methods for the synthesis of this compound.

Method 1: Esterification of 5-bromo-2-furoic acid

This method involves the direct esterification of commercially available 5-bromo-2-furoic acid with methanol, typically in the presence of a catalyst such as thionyl chloride (SOCl₂).

Experimental Protocol:

  • Accurately weigh 5-bromo-2-furoic acid (e.g., 950 mg, 5.00 mmol) and dissolve it in methanol (10 mL).[6]

  • Slowly add thionyl chloride (2 mL) dropwise to the solution.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Remove the solvent by evaporation under reduced pressure.[6]

  • Dissolve the residue in toluene and evaporate the solvent. Repeat this process three times to afford this compound in quantitative yield.[6]

Method 2: Bromination of Methyl 2-furoate

This approach involves the electrophilic bromination of methyl 2-furoate.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-furoate (e.g., 3.2 g, 0.025 mol) and stir at 50°C.[6]

  • Carefully add bromine (6.07 g, 0.038 mol) dropwise over 15 minutes.[6]

  • Continue stirring the resulting dark orange/brown solution for an additional 15 minutes at 50°C.[6]

  • Pour the reaction mixture into cold water (10 mL) and extract with ethyl acetate (2 x 50 mL).[6]

  • Wash the combined organic extracts with water (1 x 10 mL) and brine (1 x 10 mL).[6]

  • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the product by flash chromatography (e.g., 10:1 hexanes-ethyl acetate) to yield this compound (e.g., 4.5 g, 85% yield).[6]

Key Synthetic Transformations

The synthetic utility of this compound lies in its susceptibility to a variety of chemical transformations, enabling the creation of a diverse library of novel compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction couples the furan core with aryl or vinyl boronic acids or esters.

Experimental Protocol:

  • In a process vial, combine methyl 5-bromobenzofuran-2-carboxylate (1 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (2 mmol, 651 mg), and a palladium catalyst (e.g., 0.1 mol% of a suitable Pd(II)-complex) in toluene (3 mL).[7]

  • Cap the vial and heat the mixture under microwave irradiation (200 W) at 150°C for the appropriate time (typically monitored by TLC).[7]

  • After completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).[7]

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.[7]

  • Purify the product by flash column chromatography.[7]

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Furan/Benzofuran Precursors

Arylboronic AcidProductYield (%)Reference
4-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96[7]
Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylateHigh[8]

This reaction introduces alkyne moieties onto the furan ring.

Experimental Protocol:

  • In a degassed, sealed vial, combine the bromo-tetrazine precursor (0.057 mmol), a palladium catalyst (e.g., 5 mol% PdCl₂(PPh₃)₂), the terminal alkyne (2 eq.), and a suitable solvent.[5]

  • The reaction is typically performed under mild conditions and can be monitored by TLC.[5]

  • Upon completion, the product is purified by chromatography.[5]

Note: While the provided protocol is for a tetrazine derivative, the general conditions are applicable to this compound with appropriate optimization.

The Heck reaction facilitates the coupling of the furan with alkenes. It is a powerful tool for forming substituted alkenes.[9]

General Workflow for Heck Reaction:

Heck_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_5-bromofuran-2-carboxylate Methyl 5-bromofuran- 2-carboxylate Reaction_Mixture Reaction_Mixture Methyl_5-bromofuran-2-carboxylate->Reaction_Mixture Alkene Alkene Alkene->Reaction_Mixture Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product 5-Vinylfuran-2-carboxylate Derivative Reaction_Mixture->Product Heating PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Furan_Derivative Furan Derivative Furan_Derivative->PI3K Inhibition Wnt_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation & Binding Furan_Derivative Furan Derivative Furan_Derivative->Beta_Catenin Promotes Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation & DNA Binding Furan_Derivative Furan Derivative Furan_Derivative->JAK Inhibition

References

The Reactivity of the Carbon-Bromine Bond in Furan Rings: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic versatility of brominated furans, offering researchers and drug development professionals a guide to leveraging their reactivity in the synthesis of novel chemical entities.

The furan scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The ability to functionalize this heterocyclic core with precision is paramount in drug discovery programs. Bromofurans, in particular, serve as versatile synthetic intermediates, with the carbon-bromine (C-Br) bond acting as a linchpin for a wide array of chemical transformations. This technical guide delves into the reactivity of the C-Br bond in furan rings, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to inform synthetic strategies in drug development.

Factors Influencing C-Br Bond Reactivity

The reactivity of the C-Br bond in a furan ring is not uniform and is significantly influenced by the position of the bromine atom. The α-positions (2 and 5) of the furan ring are generally more susceptible to electrophilic attack and oxidative addition to palladium(0) catalysts compared to the β-positions (3 and 4).[4] This inherent difference in reactivity is a critical factor in achieving regioselective functionalization of poly-brominated furans. For instance, in 2,4-dibromofuran, the bromine atom at the 2-position is more reactive and will preferentially undergo coupling reactions.[4] This allows for a stepwise approach to the synthesis of polysubstituted furans. Similarly, the carbon-iodine (C-I) bond is weaker and more reactive than the C-Br bond, enabling selective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations in molecules like 3-bromo-2-iodofuran.[5]

Key Transformations of the C-Br Bond

The C-Br bond in furan rings can be readily transformed through a variety of powerful synthetic methods, including palladium-catalyzed cross-coupling reactions, lithiation, and nucleophilic aromatic substitution. These reactions provide access to a diverse range of furan derivatives with applications in medicinal chemistry and materials science.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[6][8][9] These reactions offer a robust methodology for synthesizing complex molecules from readily available bromofuran precursors.[6]

A general workflow for these reactions involves careful preparation of reagents and setup under an inert atmosphere, followed by the reaction, workup, and purification of the product.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_reagents Weighing of solid reagents: Bromofuran, Coupling Partner, Catalyst, Ligand, Base prep_solvents Degassing of solvents (e.g., sparging with N2/Ar) prep_reagents->prep_solvents setup Sequential addition of reagents and solvents under inert atmosphere prep_solvents->setup heating Heating to reaction temperature with stirring setup->heating monitoring Reaction monitoring (TLC, GC-MS, LC-MS) heating->monitoring quench Quenching and extractive workup monitoring->quench purify Purification (e.g., column chromatography) quench->purify characterize Characterization of product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between bromofurans and various aryl or vinyl boronic acids or esters.[6] It is favored in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[6][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid [11]

  • Materials: 2-Bromofuran, Phenylboronic acid, Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2], Potassium carbonate (K2CO3), Dimethylformamide (DMF), Water.

  • Procedure:

    • To a reaction vessel, add 2-bromofuran (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

    • Add the PdCl2(PPh3)2 catalyst (2 mol%).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of DMF/H2O (3:1).

    • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Bromofuran DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromofuranPhenylboronic acidPdCl2(PPh3)2K2CO3DMF/H2O1001275[11]
3-BromofuranTetrahydropyridine-2-boronic acid pinacol esterPd(dppf)Cl2K3PO4Dioxane/H2O801865[12]
4-Bromofuran-2-carbonyl chlorideArylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O851680-95[6]
2-Bromobenzo[b]furanAlkenylaluminumPdCl2/XantPhos-DCE80433-97[13]

Table 1: Summary of Suzuki-Miyaura Coupling Reactions of Bromofurans.

G Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂(X) Pd0->PdII_halide R¹-X PdII_alkoxide R¹-Pd(II)L₂(OR) PdII_halide->PdII_alkoxide Base PdII_R2 R¹-Pd(II)L₂(R²) PdII_alkoxide->PdII_R2 R²-B(OR)₂ PdII_R2->Pd0 product R¹-R² PdII_R2->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition ligand_exchange Ligand Exchange transmetalation Transmetalation R1X R¹-X R2B R²-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between a bromofuran and a terminal alkyne, providing access to alkynylfuran derivatives.[4][14][15] This reaction is a cornerstone in synthetic organic chemistry for creating diverse furan-containing compounds.[4]

Experimental Protocol: Sonogashira Coupling of 2,4-Dibromofuran [4]

  • Materials: 2,4-Dibromofuran, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) iodide (CuI), Base (e.g., triethylamine or diisopropylamine), Anhydrous solvent (e.g., THF or toluene).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

    • Add 2,4-dibromofuran (1.0 eq) and the anhydrous solvent.

    • Add the base (2-3 eq) and the terminal alkyne (1.0-1.2 eq).

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify by column chromatography.

Bromofuran DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Dibromofuran (mono-alkynylation)Terminal AlkynePd(PPh3)4/CuIEt3NTHFRT4-870-90[4]
2,4-Dibromofuran (di-alkynylation)Terminal AlkynePd(PPh3)4/CuIEt3NTHF6012-2460-85[4]
4-Bromofuran-2-carbonyl chlorideTerminal AlkynePdCl2(PPh3)2/CuIEt3NTHF50675-90[6]

Table 2: Summary of Sonogashira Coupling Reactions of Bromofurans.

G Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂(C≡CR²) PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination product R¹-C≡CR² PdII_alkyne->product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne H-C≡CR² / Base Cu_alkyne->PdII_halide Cu_alkyne->CuX

Caption: The catalytic cycle of the Sonogashira coupling reaction.[4]

The Heck reaction involves the coupling of a bromofuran with an alkene to form a substituted furan.[16][17][18] This reaction is a valuable method for the vinylation of furan rings.

Experimental Protocol: Heck Reaction of 4-Bromofuran-2-carbonyl chloride with Styrene [6]

  • Materials: 4-Bromofuran-2-carbonyl chloride, Styrene, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(o-tolyl)3), Base (e.g., Et3N), Anhydrous solvent (e.g., DMF).

  • Procedure:

    • In a reaction vessel, combine 4-bromofuran-2-carbonyl chloride (1.0 equiv), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous solvent, styrene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

    • Heat the mixture (e.g., at 100 °C) and monitor by TLC or GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

Bromofuran DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromofuran-2-carbonyl chlorideStyrenePd(OAc)2/P(o-tolyl)3Et3NDMF1002470-85[6]
2,3-DibromofuranVarious alkenesPd(OAc)2/XPhosEt3NDMF10024Moderate to Good[19]

Table 3: Summary of Heck Reactions of Bromofurans.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling bromofurans with amines.[20][21][22][23][24] This reaction has revolutionized the synthesis of arylamines and is widely used in pharmaceutical development.[20][21]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromobenzofuran [7]

  • Materials: Bromobenzofuran derivative, Amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., toluene).

  • Procedure:

    • In a glovebox or under an inert gas stream, add the palladium catalyst (1-2 mol%), ligand (2-4 mol%), and base (1.4 equiv) to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the bromobenzofuran (1.0 equiv) and the amine (1.2 equiv).

    • Seal the vessel and heat the mixture with stirring (e.g., to 100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase, followed by purification.

Bromofuran DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-3-methyl-1-benzofuranVarious aminesPd2(dba)3/XPhosNaOtBuToluene10012-24Good to Excellent[7]

Table 4: Summary of Buchwald-Hartwig Amination of Bromofurans.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂(X) Pd0->PdII_halide R¹-X PdII_amido [R¹-Pd(II)L₂(NHR²)]⁺X⁻ PdII_halide->PdII_amido R²NH₂ PdII_amide R¹-Pd(II)L₂(NR²) PdII_amido->PdII_amide Base PdII_amide->Pd0 product R¹-NHR² PdII_amide->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination deprotonation Deprotonation (Base) R1X R¹-X R2NH2 R²NH₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Lithiation and Grignard Reagent Formation

Metal-halogen exchange is a powerful method for converting the C-Br bond into a nucleophilic C-Li or C-Mg bond. The resulting organometallic reagents can then be reacted with a wide range of electrophiles.

Treatment of bromofurans with organolithium reagents, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures leads to the formation of lithiated furans.[25][26] The position of lithiation can be controlled by the choice of reagents and the substitution pattern on the furan ring. For example, 3-bromofuran can be selectively lithiated at the 2-position using LDA at -78 °C.[25] It is noteworthy that 3-lithiofuran, generated from 3-bromofuran via metal-halogen exchange, can equilibrate to the more stable 2-lithiofuran if the temperature is allowed to rise above -40 °C.[26]

Experimental Protocol: Lithiation of 3-Bromofuran [25]

  • Materials: 3-Bromofuran, Lithium diisopropylamide (LDA), Anhydrous tetrahydrofuran (THF), Electrophile (e.g., an aldehyde).

  • Procedure:

    • To a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 3-bromofuran in THF dropwise.

    • Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation.

    • Add the electrophile to the solution of 2-lithio-3-bromofuran at -78 °C.

    • Allow the reaction to proceed at low temperature until completion, then quench with a suitable reagent (e.g., saturated aqueous NH4Cl).

    • Warm the mixture to room temperature and perform an aqueous workup.

    • Extract the product, dry the organic layer, and purify as needed.

Grignard reagents can be prepared by reacting bromofurans with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF).[27] These organomagnesium compounds are highly valuable nucleophiles in organic synthesis.

Experimental Protocol: Formation of a Furan Grignard Reagent [27][28]

  • Materials: Bromofuran, Magnesium turnings, Anhydrous diethyl ether or THF, Iodine crystal (as an activator).

  • Procedure:

    • Place magnesium turnings and a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a small amount of the anhydrous ether solvent.

    • Add a small portion of the bromofuran to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once the reaction has started, add the remaining bromofuran solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture can be heated to ensure full conversion.

    • The resulting Grignard reagent solution can be used directly in subsequent reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple furans, nucleophilic aromatic substitution can occur on bromofuran rings that are activated by strong electron-withdrawing groups (EWGs), such as a nitro group.[26][29][30][31][32] The EWG must be positioned ortho or para to the bromine atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[29][30]

Mechanism of SNAr: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized carbanion.[29][32] In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the furan ring.[29]

Applications in Drug Development

The synthetic transformations of the C-Br bond in furan rings are instrumental in the development of new pharmaceutical agents.[7] These reactions allow for the construction of diverse libraries of furan-containing compounds for biological screening.[6][7] The furan motif is present in numerous drugs, and its derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][33] The ability to strategically modify the furan core through the reactions described in this guide is a key enabler for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.[7] For example, benzofuran derivatives, which can be synthesized from brominated precursors, are of significant interest in oncology, infectious diseases, and central nervous system disorders.[2][7]

Conclusion

The C-Br bond in furan rings offers a gateway to a vast chemical space, enabling the synthesis of a wide array of functionalized furan derivatives. A thorough understanding of the factors governing the reactivity of this bond and the application of powerful synthetic methodologies such as palladium-catalyzed cross-coupling, lithiation, and nucleophilic aromatic substitution are crucial for the successful design and synthesis of novel drug candidates. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of bromofurans in their drug discovery endeavors.

References

Methodological & Application

Synthesis of Methyl 5-bromofuran-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 5-bromofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] The primary method detailed is the direct bromination of Methyl 2-furoate. This application note includes a step-by-step procedure, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its furan ring system, substituted with both an ester and a bromine atom, allows for a variety of subsequent chemical transformations. The protocol described herein follows a well-established and efficient method for its preparation.

Physicochemical Properties

PropertyValue
Molecular Formula C6H5BrO3[2][3]
Molecular Weight 205.01 g/mol [2]
Appearance White to slightly yellow crystalline powder[1]
Melting Point 63-68 °C
Boiling Point 226.3 °C at 760 mmHg
CAS Number 2527-99-3[2]

Experimental Protocol

This protocol details the synthesis of this compound via the bromination of Methyl 2-furoate.

Materials and Reagents:

  • Methyl 2-furoate (S5)

  • Bromine (Br2)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Water (cold)

  • Brine solution

Equipment:

  • Flame-dried round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Methyl 2-furoate (3.2 g, 0.025 mol) in a suitable solvent.[4]

  • Bromination: Stir the solution and heat to 50°C.[4] Carefully add bromine (6.07 g, 0.038 mol) dropwise over a period of 15 minutes.[4] The solution will turn a dark orange/brownish color.[4]

  • Reaction Monitoring: Maintain the reaction mixture at 50°C and continue stirring for an additional 15 minutes after the bromine addition is complete.[4]

  • Quenching: After the reaction is complete, pour the mixture into cold water (10 mL).[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).[4]

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 10 mL) and brine (1 x 10 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash chromatography using a solvent system of 10:1 hexanes-ethyl acetate to yield the final product.[4]

Alternative Synthesis from 5-bromo-2-furoic acid:

An alternative route involves the esterification of 5-bromo-2-furoic acid. This is achieved by dissolving 5-bromo-2-furoic acid (950 mg, 5.00 mmol) in methanol (10 mL) and slowly adding thionyl chloride (2 mL).[4] The reaction mixture is then worked up by evaporating the solvent.[4] Toluene is added and evaporated three times to ensure the removal of any residual thionyl chloride, yielding the methyl ester.[4]

Quantitative Data Summary

ParameterValueReference
Starting Material (Methyl 2-furoate) 3.2 g (0.025 mol)[4]
Bromine 6.07 g (0.038 mol)[4]
Reaction Temperature 50 °C[4]
Reaction Time 30 minutes[4]
Yield 4.5 g (85%)[4]
Chromatography Eluent 10:1 Hexanes:Ethyl Acetate[4]
Rf Value 0.17 (7:3 Hexanes:Ethyl Acetate)[4]

Visual Experimental Workflow

SynthesisWorkflow Experimental Workflow for this compound Synthesis A 1. Dissolve Methyl 2-furoate in a flame-dried flask under Argon atmosphere. B 2. Heat to 50°C and add Bromine dropwise over 15 minutes. A->B Heating and Reagent Addition C 3. Stir at 50°C for an additional 15 minutes. B->C Reaction D 4. Quench the reaction by pouring into cold water. C->D Work-up Start E 5. Extract with Ethyl Acetate. D->E Extraction F 6. Wash combined organic layers with water and brine. E->F Washing G 7. Dry with MgSO4, filter, and concentrate. F->G Drying & Concentration H 8. Purify by Flash Chromatography. G->H Purification I This compound (Final Product) H->I Isolation

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Thionyl chloride is also a corrosive and toxic substance. It reacts violently with water. All operations should be conducted in a fume hood.

  • The reaction is performed under an inert atmosphere (argon) to prevent side reactions.

  • The reaction involves heating, so appropriate precautions should be taken to avoid burns.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

  • The final product is irritating to the eyes, respiratory system, and skin.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 5-bromofuran-2-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of 5-arylfuran-2-carboxylates, which are significant scaffolds in medicinal chemistry and materials science. The bromine atom at the 5-position offers a reactive site for carbon-carbon bond formation, enabling the introduction of diverse aryl and heteroaryl moieties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast range of boronic acids.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate in the presence of a base.[2]

This compound serves as an excellent substrate for these reactions, leading to the formation of 5-arylfuran-2-carboxylic acid esters. These products are precursors to compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The furan core is a privileged structure in drug discovery, and its derivatization through Suzuki coupling allows for the systematic exploration of structure-activity relationships.

While specific quantitative data for the Suzuki coupling of this compound is not extensively documented in publicly available literature, extensive research on the analogous compound, Methyl 5-bromobenzofuran-2-carboxylate, provides a strong predictive framework for reaction conditions and expected outcomes.[3][4] The protocols and data presented herein are largely based on these closely related and well-studied systems.

Data Presentation: Suzuki Coupling of an Analogous Substrate

The following table summarizes the reaction conditions and yields for the Suzuki coupling of Methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. These microwave-assisted reactions demonstrate the efficiency and versatility of the methodology and serve as a strong starting point for optimizing the coupling of this compound.

Table 1: Microwave-Assisted Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [3][4]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate2397
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2596
34-Methylphenylboronic acidMethyl 5-(4-methylphenyl)benzofuran-2-carboxylate2595
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate2592
52-Thienylboronic acidMethyl 5-(2-thienyl)benzofuran-2-carboxylate3085
63-Nitrophenylboronic acidMethyl 5-(3-nitrophenyl)benzofuran-2-carboxylate3088
7Naphthalen-1-ylboronic acidMethyl 5-(naphthalen-1-yl)benzofuran-2-carboxylate3582

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2 mmol), Toluene (3 mL), Microwave irradiation at 150 °C (200 W).[3][4]

Experimental Protocols

Two detailed protocols are provided below. The first is a microwave-assisted method adapted from the successful coupling of the analogous benzofuran derivative, which is recommended for rapid reaction screening and optimization. The second is a conventional heating method, which is more readily scalable for larger quantity synthesis.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from the microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates and is expected to be highly effective for this compound.[3][4]

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., a specialized Pd(II)-complex as in the reference, or a common catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Microwave process vial with a cap

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a microwave process vial, add this compound (1.0 mmol, 205.0 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol, 651.6 mg), and the palladium catalyst (e.g., 0.05 mmol for Pd(PPh₃)₄).

  • Add anhydrous toluene (3 mL) to the vial.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwave energy at 150 °C (200 W) for the time indicated in Table 1 (typically 20-40 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylfuran-2-carboxylate.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides a general method for Suzuki coupling using conventional heating, which is readily applicable and scalable.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (or Toluene/Ethanol/Water mixture)

  • Round-bottom flask with a reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol, 205.0 mg), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg) to the reaction mixture under the inert atmosphere.

  • Attach the reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 5-arylfuran-2-carboxylate derivative.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide R-X Transmetal Transmetalation PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R R'-B(OH)₂ (Base) RedElim Reductive Elimination RedElim->Pd0 R-R' Product 5-Arylfuran-2-carboxylate (R-R') RedElim->Product RX This compound (R-X) RX->OxAdd Boronic Arylboronic Acid (R'-B(OH)₂) Boronic->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Solvent start->reagents catalyst Add Palladium Catalyst reagents->catalyst reaction Heat Reaction (Microwave or Conventional) catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure 5-Arylfuran-2-carboxylate purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Heck Reaction Conditions for Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction with Methyl 5-bromofuran-2-carboxylate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In this context, it allows for the arylation of various alkenes at the 5-position of the furan ring, a common structural motif in medicinal chemistry and materials science.[2]

Introduction

This compound is a versatile building block where the C-Br bond at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, including the Heck reaction.[2] This enables the introduction of a wide range of vinyl groups, leading to the synthesis of more complex molecules. The reaction typically involves a palladium catalyst, a base, and a suitable solvent, often at elevated temperatures.[3] The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.[4]

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:

This compound + Alkene --(Pd catalyst, Base, Solvent)--> (E)-Methyl 5-vinylfuran-2-carboxylate

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes typical conditions used for the Heck reaction of similar aryl bromides, particularly furan and benzofuran derivatives, with various alkenes. This data provides a strong starting point for reaction optimization.

Aryl BromideAlkenePd Catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Bromoanisole2-Ethylhexyl acrylatePd/CNone--190-[5]
Aryl bromidesStyrenePd-complex (0.25)-Et3NDMF13092-97[6]
Aryl bromidesEthyl acrylatePd-complex (0.25)-Et3NDMF160 (MW)High[6]
2-Acetyl-5-bromobenzofuranStyrenePd-complex (0.25)-Et3N / KOHDMF / Water--[7]
2-Acetyl-5-bromobenzofuranAcrylonitrilePd-complex (0.25)-Et3NDMF160 (MW)High[6][7]
Iodobenzene2,3-DihydrofuranPd@Py2PZ@MSNs--Water-High[8]
Aryl bromidesn-Butyl acrylatePd(OAc)2 / Phosphine-Imidazolium salt----High[9]

Note: The table presents a summary of conditions from related reactions to guide the experimental design for this compound.

Experimental Protocols

Based on the established literature for similar substrates, a general protocol for the Heck reaction of this compound with an acrylate ester is provided below. Optimization of these conditions is recommended for specific substrates and scales.

Protocol 1: General Conditions with Palladium Acetate and Triphenylphosphine

This protocol is a standard starting point for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., Methyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 4 mol%)

  • Triethylamine (Et3N, 2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), and Triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe, followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Ligand-Free Conditions with Phase Transfer Catalyst

For some systems, a ligand-free approach in the presence of a phase-transfer catalyst can be effective.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 1 mol%)

  • Tetrabutylammonium bromide (TBAB, 1 equiv)

  • Potassium carbonate (K2CO3, 2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), Palladium(II) acetate (0.01 equiv), Tetrabutylammonium bromide (1.0 equiv), and Potassium carbonate (2.0 equiv).

  • Add the alkene (1.5 equiv) and anhydrous DMF.

  • Heat the mixture to 130-140 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Work up the filtrate as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1]

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L2) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene R-Pd(II)-X(L2)(Alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R'-Pd(II)-X(L2) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-X(L2)(Product) BetaElim->PdII_Hydride Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 HX + Base-H+

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Heck reaction.

Heck_Workflow start Start setup Assemble Dry Glassware (Flask, Condenser) start->setup reagents Add Reactants: - this compound - Pd Catalyst & Ligand setup->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert add_solvents Add Solvent, Alkene, and Base inert->add_solvents reaction Heat and Stir (e.g., 100-140 °C) add_solvents->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction, Washing, Drying) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of Methyl 5-bromofuran-2-carboxylate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The furan scaffold acts as a versatile pharmacophore that can be readily modified to enhance potency and selectivity for various biological targets.[1] The Sonogashira cross-coupling reaction is a powerful and efficient method for the formation of carbon-carbon bonds between terminal alkynes and sp2-hybridized carbons, such as those in aryl halides.[3][4] This reaction is of paramount importance in the synthesis of complex molecules for drug discovery and materials science due to its mild reaction conditions and tolerance of a broad range of functional groups.[5][6]

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of Methyl 5-bromofuran-2-carboxylate with various terminal alkynes. This reaction yields methyl 5-(alkynyl)furan-2-carboxylates, which are valuable intermediates for the synthesis of novel therapeutic agents and other functional organic molecules.

Applications in Drug Development

The products of this Sonogashira coupling, methyl 5-(alkynyl)furan-2-carboxylates, are versatile building blocks in medicinal chemistry. The alkyne functionality can be further elaborated through various chemical transformations, such as click chemistry, reduction to alkanes or alkenes, or as a precursor for the synthesis of more complex heterocyclic systems. The resulting furan derivatives have potential applications as:

  • Anticancer Agents: Furan-containing molecules have shown cytotoxic activity against various cancer cell lines. The introduction of diverse alkynyl side chains can be explored to optimize these anticancer properties.[1]

  • Antimicrobial Agents: The furan nucleus is present in many natural and synthetic compounds with antibacterial and antifungal activities.

  • Antiviral Agents: Modification of the furan scaffold is a strategy employed in the development of new antiviral drugs.

  • Probes and Labeling Agents: The terminal alkyne products can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction that proceeds via a catalytic cycle involving both palladium and copper (in the classic protocol). The reaction mechanism is generally understood to involve the following key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the final product (methyl 5-(alkynyl)furan-2-carboxylate) and regenerate the palladium(0) catalyst.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination.

Experimental Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the general experimental workflow for the Sonogashira coupling and the catalytic cycle of the reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine this compound, terminal alkyne, catalyst, base, and solvent degas Degas the reaction mixture reagents->degas Inert atmosphere heat Heat the reaction mixture (e.g., 50-80 °C) degas->heat monitor Monitor progress by TLC or GC-MS heat->monitor filter Filter through Celite monitor->filter Upon completion extract Aqueous work-up and extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the product (NMR, MS, etc.) chromatography->characterize sonogashira_cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-Br pd0->pd_complex Oxidative Addition pd_alkynyl R-Pd(II)L2-C≡CR' pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide cu_acetylide->pd_complex aryl_halide R-Br aryl_halide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base base_h Base-H+ base->base_h

References

Application Notes and Protocols: Methyl 5-bromofuran-2-carboxylate as a Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The furan scaffold is a common motif in a variety of biologically active compounds and natural products.[1] Its unique electronic and steric properties make it a valuable isostere for other aromatic systems, such as phenyl rings, offering the potential for modulated bioavailability and receptor interactions. The presence of a bromine atom at the 5-position and a methyl ester at the 2-position provides two orthogonal points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs.

The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the accessible chemical space. This strategic functionalization allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This document provides detailed application notes, experimental protocols, and data to facilitate the use of this compound in medicinal chemistry research and drug development.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₅BrO₃[2]
Molecular Weight 205.01 g/mol [2]
Appearance White to very pale yellow crystal/powder[2]
Melting Point 62-65 °C[3]
Boiling Point 80 °C / 0.7 mmHg[4]
Solubility Soluble in common organic solvents[4]
CAS Number 2527-99-3[2]

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Method 1: Bromination of Methyl 2-furoate

This method involves the direct bromination of commercially available methyl 2-furoate.

Protocol 1: Synthesis of this compound from Methyl 2-furoate [1]

  • Materials:

    • Methyl 2-furoate

    • Bromine

    • Ethyl acetate

    • Hexanes

    • Magnesium sulfate

    • Argon or Nitrogen gas

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-furoate (3.2 g, 0.025 mol) in a minimal amount of a suitable solvent.

    • Carefully add bromine (6.07 g, 0.038 mol) dropwise to the stirred solution over 15 minutes at 50 °C.

    • Continue stirring the resulting dark orange/brownish solution for an additional 15 minutes at 50 °C.

    • Pour the reaction mixture into cold water (10 mL) and extract with ethyl acetate (2 x 50 mL).

    • Wash the combined organic extracts with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (10:1 hexanes-ethyl acetate) to yield this compound.

  • Expected Yield: 85%[1]

Method 2: Esterification of 5-bromo-2-furoic acid

This two-step method involves the bromination of 2-furoic acid followed by esterification.

Protocol 2: Synthesis of 5-bromo-2-furoic acid [5]

  • Materials:

    • 2-furoic acid

    • Bromine

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • Dissolve 2-furoic acid in carbon tetrachloride.

    • Slowly add bromine to the solution at room temperature with stirring.

    • Heat the reaction mixture to 45-50 °C and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the solid from boiling water to yield pure 5-bromo-2-furoic acid.

Protocol 3: Synthesis of this compound from 5-bromo-2-furoic acid [1]

  • Materials:

    • 5-bromo-2-furoic acid

    • Methanol

    • Thionyl chloride (SOCl₂)

    • Toluene

  • Procedure:

    • Dissolve 5-bromo-2-furoic acid (950 mg, 5.00 mmol) in methanol (10 mL).

    • Slowly add thionyl chloride (2 mL) dropwise to the solution.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.

    • Dissolve the residue in toluene and evaporate under reduced pressure. Repeat this process three times to afford the methyl ester.

  • Expected Yield: 100%[1]

Key Reactions for Medicinal Chemistry Applications

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 5-position of the furan ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds between the furan core and various aryl or heteroaryl groups.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling (adapted from a similar benzofuran derivative)[6]

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, 1,4-Dioxane/water mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the palladium catalyst (0.01-0.05 mmol).

    • Seal the vessel and purge with an inert gas.

    • Add the degassed solvent.

    • Heat the reaction mixture with stirring. Reaction conditions can be optimized (e.g., conventional heating at 80-110 °C or microwave irradiation at 150 °C).[6]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the residue by flash chromatography.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acid2-quinolinealdoxime-Pd(II)-complex (0.1)Cs₂CO₃Toluene150 (MW)23 min97[6]
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acid2-quinolinealdoxime-Pd(II)-complex (0.1)Cs₂CO₃Toluene150 (MW)25 min96[6]
Methyl 5-bromobenzofuran-2-carboxylate4-Methylphenylboronic acid2-quinolinealdoxime-Pd(II)-complex (0.1)Cs₂CO₃Toluene150 (MW)25 min95[6]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄-100-12012 h-[7]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further functionalization or as pharmacophoric elements.

Protocol 5: General Procedure for Sonogashira Coupling (adapted from general procedures)[8][9]

  • Materials:

    • This compound

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

    • Solvent (e.g., THF, DMF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a degassed solution of this compound (1.0 equiv) in the chosen solvent, add the palladium catalyst (e.g., 0.05 equiv) and CuI (e.g., 0.1 equiv).

    • Add the terminal alkyne (1.1 equiv) and the amine base.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Perform an aqueous workup and extract the product with a suitable organic solvent.

    • Dry the organic layers, concentrate, and purify the residue by flash chromatography.

Table 2: Representative Yields for Sonogashira Coupling of Aryl Bromides

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)Reference
6-bromo-3-fluoro-2-cyanopyridine4-ethylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF16-[9]
6-bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF1693[9]
6-bromo-3-fluoro-2-cyanopyridine1-ethynylcyclohexenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF1685[9]

Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown promise in several therapeutic areas.

Anticancer Activity

Furan-containing compounds have been investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Signaling Pathways

Two of the critical signaling pathways that can be targeted by furan derivatives are the PI3K/Akt and Wnt/β-catenin pathways.[10]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Furan Derivative Furan Derivative Furan Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by furan derivatives.

Wnt_Catenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Wnt->LRP5/6 Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction Complex GSK3β/APC/Axin Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades Nucleus Nucleus β-catenin->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Furan Derivative Furan Derivative Furan Derivative->β-catenin Inhibits

Caption: Wnt/β-catenin signaling pathway and potential inhibition by furan derivatives.

Table 3: Anticancer Activity of Furan Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Pyridine carbohydrazide furan derivativeMCF-7 (Breast Cancer)4.06[11]
N-phenyl triazinone furan derivativeMCF-7 (Breast Cancer)2.96[11]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical Cancer)62.37 µg/mL[3]
Carbamothioyl-furan-2-carboxamide derivativeHepG2 (Liver Cancer)- (33.29% viability at 20 µg/mL)[12]
Carbamothioyl-furan-2-carboxamide derivativeHuh-7 (Liver Cancer)- (45.09% viability at 20 µg/mL)[12]
Carbamothioyl-furan-2-carboxamide derivativeMCF-7 (Breast Cancer)- (41.81% viability at 20 µg/mL)[12]
Antimicrobial Activity

Furanone derivatives, which can be synthesized from this compound, have been shown to possess antimicrobial properties, particularly through the inhibition of bacterial quorum sensing.

Quorum Sensing Inhibition

Quorum sensing is a bacterial cell-to-cell communication process that regulates virulence factor expression and biofilm formation. Furanones can interfere with this signaling pathway, thereby reducing bacterial pathogenicity.[13]

Quorum_Sensing_Inhibition Autoinducer AHL Signal LuxR Receptor LuxR Receptor Gene Expression Virulence & Biofilm Genes LuxR Receptor->Gene Expression Induces Furanone Furanone Furanone->LuxR Receptor Binds & Inhibits

Caption: Inhibition of bacterial quorum sensing by furanone derivatives.

Table 4: Antimicrobial Activity of Furan Derivatives

CompoundOrganismMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus1.00[3]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[3]
3-aryl-3(furan-2-yl) propanoic acid derivativeEscherichia coli64[14]
Carbamothioyl-furan-2-carboxamide derivativeVarious bacteria and fungi150.7–295[12]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two reactive sites allow for the efficient generation of diverse libraries of furan-containing compounds. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential of this scaffold in the development of novel therapeutic agents. The provided protocols and data serve as a comprehensive resource for researchers looking to explore the rich chemical and biological space accessible from this promising starting material. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully exploit the therapeutic potential of the furan-2-carboxylate core.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-bromofuran-2-carboxylate is a versatile heterocyclic building block in modern medicinal chemistry. The furan ring is a privileged motif, often used as a bioisostere for phenyl rings, which can offer distinct electronic and pharmacokinetic properties.[1][2] The presence of a bromine atom at the 5-position provides a crucial handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions.[1] This allows for the straightforward introduction of various substituents, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines detailed protocols for three fundamental palladium-catalyzed transformations—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—to generate diverse pharmaceutical intermediates from this starting material.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl/Heteroaryl Furan Derivatives

Application Notes

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In pharmaceutical development, this reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. Starting from this compound, the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl groups, providing access to intermediates for various therapeutic targets. The reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[3]

General Reaction Scheme

Suzuki_Coupling start This compound reagents Pd Catalyst Base start->reagents boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic->reagents product Methyl 5-(R)-furan-2-carboxylate reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, adapted from protocols for analogous substrates.[4][5]

ParameterConditionNotes
Substrate This compound (1.0 equiv)---
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2 - 2.5 equiv)Excess boronic acid can drive the reaction to completion.[6]
Catalyst Pd(II) complex (e.g., NiCl₂(PCy₃)₂)[6], Pd(OAc)₂Catalyst loading typically ranges from 0.1 to 5 mol%.[4][6]
Ligand Phosphine-based (e.g., PCy₃, SPhos, XPhos)Ligand choice is critical for reaction efficiency.
Base K₃PO₄[6], Cs₂CO₃A strong inorganic base is required to activate the boronic acid.
Solvent Toluene[5], 2-Me-THF[6], DioxaneAnhydrous, degassed solvents are essential.
Temperature Room Temperature to 150 °CMicrowave irradiation can significantly reduce reaction times.[4][5]
Yield 67% - 97% (reported for analogous substrates)Yields are highly dependent on the specific substrates and conditions.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods.[4][5][6]

  • Reaction Setup: To a flame-dried Schlenk tube or microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) or under microwave irradiation (e.g., 150 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylfuran product.

Sonogashira Cross-Coupling: Synthesis of 5-Alkynyl Furan Derivatives

Application Notes

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7] This reaction is fundamental in pharmaceutical synthesis for introducing alkyne functionalities, which can act as key intermediates for further transformations or as integral parts of the final active pharmaceutical ingredient (API).[7] Applying this reaction to this compound allows for the synthesis of 5-alkynyl-furan-2-carboxylates, which are precursors to a wide range of more complex heterocyclic systems and conjugated molecules. The reaction is typically catalyzed by a combination of palladium and copper salts.[8]

General Reaction Scheme

Sonogashira_Coupling start This compound reagents Pd Catalyst Cu(I) Co-catalyst Base start->reagents alkyne R-C≡CH (Terminal Alkyne) alkyne->reagents product Methyl 5-(R-C≡C)-furan-2-carboxylate reagents->product

Caption: Sonogashira coupling of this compound.

Data Presentation: Representative Sonogashira Coupling Conditions

This table outlines typical conditions for Sonogashira coupling, based on protocols for similar brominated heterocycles.[7][8]

ParameterConditionNotes
Substrate This compound (1.1 equiv)A slight excess can be used to ensure full consumption of the alkyne.
Coupling Partner Terminal Alkyne (1.0 equiv)Compatible with a wide range of functional groups.[8]
Pd Catalyst Pd(PPh₃)₄ (15 mol%), Pd(OAc)₂ (2 mol%)Various palladium sources can be effective.[7][8]
Cu Co-catalyst CuI (30 mol%)Essential for the activation of the alkyne.
Ligand PPh₃, P(p-tol)₃Often the phosphine is part of the palladium complex.[7]
Base Et₃N (Triethylamine), DBUActs as both the base and, in some cases, the solvent.[7][8]
Solvent THF/Et₃N mixture, THFAnhydrous and oxygen-free conditions are crucial.
Temperature Room TemperatureThe reaction is often efficient without heating.[8]
Yield 85% - 93% (reported for analogous substrates)High yields are common for this transformation.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for aryl bromides.[7][8]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.1 equiv) in a mixture of anhydrous THF and Et₃N (e.g., 2:1 ratio).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and copper(I) iodide (CuI, 30 mol%) to the solution.

  • Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise while stirring.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-16 hours), monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography to isolate the pure alkynylated furan derivative.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Furan Derivatives

Application Notes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[9][10] For this compound, this transformation enables the introduction of primary or secondary amines at the 5-position, yielding valuable N-substituted aminofuran intermediates. The reaction's broad substrate scope allows for the coupling of a diverse range of amines, from simple anilines to complex heterocycles, making it a cornerstone of modern medicinal chemistry.[11]

General Reaction Scheme

Buchwald_Hartwig_Amination start This compound reagents Pd Catalyst Ligand Base start->reagents amine R¹R²NH (Primary/Secondary Amine) amine->reagents product Methyl 5-(R¹R²N)-furan-2-carboxylate reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides.[9][11]

ParameterConditionNotes
Substrate This compound (1.0 equiv)---
Coupling Partner Amine (1.2 - 1.5 equiv)Can be a primary or secondary amine, aniline, or N-heterocycle.
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are typically used to generate the active Pd(0) species.[12]
Ligand XPhos, SPhos, dppp, BippyPhosBulky, electron-rich phosphine ligands are essential for high efficiency.[10][11]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required.[12]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are critical.
Temperature 80 - 110 °CHeating is generally required to drive the reaction.
Yield 84% (reported for analogous substrates)Yields can be excellent with proper optimization of catalyst and ligand.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized method based on standard literature procedures.[9][11]

  • Reaction Setup: Add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry, sealable reaction tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv).

  • Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the desired N-substituted aminofuran product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-coupling reactions described above.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Solvent, Inert Gas) reaction 2. Reaction (Heating / Stirring) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 5-bromofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of Methyl 5-bromofuran-2-carboxylate and its derivatives using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The following protocols are designed for standard laboratory microwave reactors and can be adapted for various research and development applications.

Protocol 1: Microwave-Assisted Bromination of Methyl furan-2-carboxylate

This protocol details the direct bromination of Methyl furan-2-carboxylate to yield this compound. Microwave irradiation facilitates a rapid and efficient reaction.

Experimental Protocol
  • Reagent Preparation : In a flame-dried microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve Methyl furan-2-carboxylate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or chloroform).

  • Addition of Brominating Agent : Carefully add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 10-15 minutes with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction : Wash the filtrate with a saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Quantitative Data Summary
ParameterConventional MethodMicrowave-Assisted Method
Starting Material Methyl furan-2-carboxylateMethyl furan-2-carboxylate
Brominating Agent BromineN-Bromosuccinimide (NBS)
Solvent Chloroform1,2-Dichloroethane
Temperature 50°C80°C
Reaction Time 30 minutes10 minutes
Yield 85%[1]>90% (projected)

Experimental Workflow

Bromination_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Methyl furan-2-carboxylate + NBS + 1,2-Dichloroethane mw_reaction Irradiate: 80°C, 10 min reagents->mw_reaction Seal Vessel filtration Filter mw_reaction->filtration Cool extraction Aqueous Wash filtration->extraction purification Column Chromatography extraction->purification product Methyl 5-bromofuran- 2-carboxylate purification->product

Microwave-Assisted Bromination Workflow

Protocol 2: Microwave-Assisted Esterification of 5-Bromofuran-2-carboxylic Acid

This protocol describes the esterification of 5-Bromofuran-2-carboxylic acid with methanol, catalyzed by an acid, under microwave irradiation. This "green chemistry" approach is significantly faster than traditional methods.[2][3][4]

Experimental Protocol
  • Reagent Preparation : In a microwave-safe reaction vessel with a magnetic stir bar, add 5-Bromofuran-2-carboxylic acid (1.0 eq) and methanol (excess, as solvent).

  • Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 65°C for 5-10 minutes with stirring. Monitor the reaction by TLC.

  • Neutralization : After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction : Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary
ParameterConventional MethodMicrowave-Assisted Method
Starting Material 5-Bromofuran-2-carboxylic acid5-Bromofuran-2-carboxylic acid
Reagent Methanol, Thionyl ChlorideMethanol
Catalyst -Sulfuric Acid
Temperature Room Temperature65°C
Reaction Time Several hours5 minutes
Yield 100%[1]>95% (projected)[2][3][4]

Experimental Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 5-Bromofuran-2-carboxylic acid + Methanol + H₂SO₄ (cat.) mw_reaction Irradiate: 65°C, 5 min reagents->mw_reaction Seal Vessel neutralization Neutralize mw_reaction->neutralization Cool extraction Extract neutralization->extraction purification Evaporate Solvent extraction->purification product Methyl 5-bromofuran- 2-carboxylate purification->product

Microwave-Assisted Esterification Workflow

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives can be approached via two primary synthetic routes as detailed in the protocols above. The choice of pathway may depend on the availability of starting materials.

Synthesis_Strategy cluster_path1 Route 1: Bromination cluster_path2 Route 2: Esterification start1 Methyl furan-2-carboxylate bromination Microwave-Assisted Bromination (NBS) start1->bromination start2 5-Bromofuran-2-carboxylic acid esterification Microwave-Assisted Esterification (MeOH, H+) start2->esterification product This compound derivatives Further Derivatives product->derivatives Suzuki Coupling, Amidation, etc. bromination->product esterification->product

Synthetic Strategies for Target Compound

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is a key intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and chemical industries. Its furan ring is a privileged scaffold in medicinal chemistry, and the bromine atom provides a versatile handle for further functionalization, often through cross-coupling reactions. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on two primary synthetic routes: the direct bromination of methyl 2-furoate and the esterification of 5-bromofuran-2-carboxylic acid.

Synthetic Strategies

Two principal synthetic routes are commonly employed for the preparation of this compound on a laboratory and pilot scale. The choice of route may depend on the availability of starting materials, cost considerations, and the desired scale of production.

  • Route A: Bromination of Methyl 2-furoate. This is a direct, one-step approach where methyl 2-furoate is treated with a brominating agent.

  • Route B: Esterification of 5-Bromofuran-2-carboxylic acid. This two-step approach involves the initial synthesis of 5-bromofuran-2-carboxylic acid, followed by its esterification to the desired product.

Data Presentation

The following table summarizes the quantitative data associated with the key reaction steps for the synthesis of this compound.

Reaction StepStarting MaterialReagentsSolventTemperatureTimeYieldPurity
Route A: Bromination Methyl 2-furoateBromine-50°C0.5 h85%Not specified
Route B: Esterification 5-Bromo-2-furoic acidMethanol, Thionyl chlorideMethanolNot specifiedNot specified100% (crude)Not specified

Experimental Protocols

Route A: Large-Scale Synthesis via Bromination of Methyl 2-furoate

This protocol is adapted from a laboratory-scale procedure and scaled up for larger quantities.

Materials:

  • Methyl 2-furoate

  • Bromine

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, dropping funnel, and temperature control

  • Extraction vessel

  • Rotary evaporator

  • Chromatography equipment (for purification, if necessary)

Procedure:

  • In a flame-dried, large-scale reaction vessel under an inert atmosphere (e.g., argon), charge a solution of methyl 2-furoate (1.0 equivalent) with an appropriate solvent if necessary, although the reaction can be run neat.

  • Heat the stirred solution to 50°C.

  • Carefully add bromine (1.5 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at 50°C.[1] The solution will turn dark orange/brown.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 30 minutes.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous layer).[1]

  • Combine the organic extracts and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash chromatography using a mixture of hexanes and ethyl acetate (e.g., 10:1) to afford pure this compound as a white to pale yellow crystalline powder.[1][2]

Route B: Large-Scale Synthesis via Esterification of 5-Bromofuran-2-carboxylic acid

This protocol outlines the esterification of 5-bromofuran-2-carboxylic acid.

Materials:

  • 5-Bromo-2-furoic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Toluene

Equipment:

  • Reaction vessel with a stirrer and addition funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 5-bromo-2-furoic acid (1.0 equivalent) in methanol (approximately 2 mL per mmol of acid).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess thionyl chloride by evaporation under reduced pressure.

  • To the residue, add toluene and evaporate under reduced pressure. Repeat this process three times to ensure the complete removal of any remaining thionyl chloride and hydrochloric acid, yielding the crude this compound.[1] The crude product can be used as is or purified further by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical workflows for the two primary synthetic routes.

Synthesis_Workflow cluster_route_a Route A: Direct Bromination cluster_route_b Route B: Esterification Pathway A_start Methyl 2-furoate A_process Bromination (Br₂, 50°C) A_start->A_process A_product This compound A_process->A_product B_start 2-Furoic Acid B_process1 Bromination B_start->B_process1 B_intermediate 5-Bromofuran-2-carboxylic acid B_process2 Esterification (MeOH, SOCl₂) B_intermediate->B_process2 B_process1->B_intermediate B_product This compound B_process2->B_product

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start: Choose Synthetic Route route_a Route A: Bromination of Methyl 2-furoate start->route_a route_b Route B: Esterification of 5-Bromofuran-2-carboxylic acid start->route_b reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) route_a->reaction_setup route_b->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification final_product Final Product: this compound purification->final_product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: Derivatization of the Carboxylate Group of Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylate group of Methyl 5-bromofuran-2-carboxylate. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the synthetic handles offered by both the ester functional group and the bromine atom.[1] Derivatization of the carboxylate allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activities.

Introduction

This compound is a key intermediate in organic synthesis.[2] Its furan ring is a privileged scaffold in drug discovery, capable of mimicking phenyl rings while possessing distinct electronic and pharmacokinetic profiles.[1] The ester group can be converted into a variety of other functional groups, including carboxylic acids, amides, other esters, and alcohols. These transformations are fundamental for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials. The bromine atom provides a site for further modifications, such as cross-coupling reactions.[1]

Key Derivatization Strategies

The primary derivatization strategies for the carboxylate group of this compound include:

  • Hydrolysis: Conversion to the corresponding carboxylic acid, which is a versatile precursor for other functional groups.

  • Amidation: Formation of amides by reacting the parent carboxylic acid (obtained via hydrolysis) with various amines.

  • Transesterification: Conversion to different esters by reacting the parent carboxylic acid with various alcohols.

  • Reduction: Reduction of the ester to the primary alcohol, (5-bromofuran-2-yl)methanol.

Hydrolysis to 5-Bromofuran-2-carboxylic acid

Hydrolysis of the methyl ester is a common first step to enable further derivatization, such as amidation or the formation of other esters. This is typically achieved under basic conditions.

Experimental Protocol: Saponification

This protocol is adapted from the hydrolysis of a similar compound, methyl 5-(4-nitrophenyl)furan-2-carboxylate.[3]

Reagents and Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound in a 2:1 mixture of water and methanol in a round-bottom flask.[3]

  • Add 3 equivalents of sodium hydroxide.[3]

  • Heat the mixture to reflux and stir for 3 hours.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and partially concentrate it under reduced pressure to remove the methanol.[3]

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl, which will cause the carboxylic acid to precipitate.[3]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Outcome: This procedure yields 5-bromofuran-2-carboxylic acid as a solid.[1]

Data Summary: Hydrolysis
Starting MaterialProductReagentsSolventReaction TimeYieldReference
Methyl 5-(4-nitrophenyl)furan-2-carboxylate5-(4-Nitrophenyl)furan-2-carboxylic acidNaOHH₂O/MeOH (2:1)3 h at refluxN/A[3]

Amidation

Amide derivatives are synthesized from 5-bromofuran-2-carboxylic acid. A common method involves the activation of the carboxylic acid to an acid chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.

Experimental Protocol 1: Via Acid Chloride

This protocol is adapted from the synthesis of benzofuran-2-carboxamides.[4]

Step 1: Formation of 5-Bromofuran-2-carbonyl chloride

  • Suspend 5-bromofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene.[4]

  • Add thionyl chloride (SOCl₂, 1.65 equivalents) to the suspension.[4]

  • Stir the mixture at reflux for 3 hours.[4]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 5-bromofuran-2-carbonyl chloride is typically used in the next step without further purification.[1]

Step 2: Amide Formation

  • Prepare an ice-cold solution of the desired amine (e.g., aqueous ammonium hydroxide for the primary amide, or a solution of a primary/secondary amine in an inert solvent).

  • Add the crude 5-bromofuran-2-carbonyl chloride in small portions to the cold amine solution with vigorous stirring.[4]

  • Allow the reaction mixture to warm to room temperature. A precipitate of the amide product should form.[4]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 2: Using a Coupling Reagent

This protocol is based on general amide synthesis methods using 1,1'-carbonyldiimidazole (CDI).[5]

Reagents and Materials:

  • 5-Bromofuran-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Desired amine (primary or secondary)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 5-bromofuran-2-carboxylic acid (1 equivalent) and CDI (1.1 equivalents) in anhydrous THF in a round-bottom flask.[5]

  • Stir the mixture at 45 °C for 1-2 hours to form the acylimidazole intermediate.[5]

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at 45 °C for 18-20 hours.[5]

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 10% aqueous NaHCO₃ solution.[5]

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Amidation
Carboxylic AcidAmineCoupling MethodSolventYieldReference
Benzofuran-2-carboxylic acidaq. NH₄OHThionyl ChlorideTolueneN/A[4]
Furan-2-carboxylic acid1,4-DiaminobenzeneCDITHFN/A[5]

Transesterification to Other Esters

The synthesis of different esters is typically achieved by first hydrolyzing the methyl ester to 5-bromofuran-2-carboxylic acid, followed by a new esterification reaction.

Experimental Protocol: Phenyl Ester Synthesis

This protocol is based on the synthesis of Phenyl 5-bromofuran-2-carboxylate.[1]

Step 1: Formation of 5-Bromofuran-2-carbonyl chloride

  • Follow Step 1 of the amidation protocol via acid chloride.

Step 2: Ester Formation

  • Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous, non-protic solvent such as dichloromethane (DCM) or THF.[1]

  • Add the desired alcohol (e.g., phenol, 1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the solution at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Reduction to (5-bromofuran-2-yl)methanol

Reduction of the ester functional group yields the corresponding primary alcohol, which can be a valuable intermediate for further derivatization. While sodium borohydride can reduce ketones, a stronger reducing agent like Lithium Aluminum Hydride (LAH) is typically required for esters.

Experimental Protocol: LAH Reduction (General Procedure)

Reagents and Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or THF

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Ice bath

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LAH (1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by column chromatography if necessary.

Expected Outcome: This procedure should yield (5-bromofuran-2-yl)methanol.[6][7][8]

Visualized Workflows

Below are the graphical representations of the described derivatization pathways.

Derivatization_Workflow Start This compound Acid 5-Bromofuran-2-carboxylic acid Start->Acid NaOH, H₂O/MeOH (Hydrolysis) Alcohol (5-Bromofuran-2-yl)methanol Start->Alcohol LiAlH₄ (Reduction) Amide 5-Bromofuran-2-carboxamide (or N-substituted amide) Acid->Amide 1. SOCl₂ 2. R¹R²NH or CDI, R¹R²NH Ester Aryl/Alkyl 5-bromofuran-2-carboxylate Acid->Ester 1. SOCl₂ 2. R-OH, Base

Caption: General derivatization pathways from this compound.

Amidation_Protocols cluster_0 Method 1: Acid Chloride Pathway cluster_1 Method 2: Coupling Reagent Pathway A1 5-Bromofuran-2-carboxylic acid A2 Activate with SOCl₂ in Toluene A1->A2 A3 5-Bromofuran-2-carbonyl chloride A2->A3 A4 React with Amine (R¹R²NH) A3->A4 A5 Amide Product A4->A5 B1 5-Bromofuran-2-carboxylic acid B2 Activate with CDI in THF B1->B2 B3 React with Amine (R¹R²NH) B2->B3 B4 Amide Product B3->B4

Caption: Comparative workflows for the synthesis of 5-bromofuran-2-carboxamides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-bromofuran-2-carboxylate for improved yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors, primarily related to reagent purity, reaction conditions, and the inherent reactivity of the furan ring. Key areas to investigate include:

  • Reagent Quality: Ensure the starting material, methyl furan-2-carboxylate, is pure and dry. Impurities can lead to side reactions, while moisture can react with the brominating agent.

  • Reaction Temperature: The bromination of furan is an exothermic reaction. Elevated temperatures can promote the formation of polybrominated byproducts and lead to decomposition of the furan ring. It is often beneficial to run the reaction at a controlled, lower temperature.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before workup.

  • Atmospheric Moisture: Brominating agents can be sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the deactivation of the brominating agent and minimize side reactions.

Q2: I am observing a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric tars is a common issue when working with electron-rich furan rings, especially under acidic or harsh reaction conditions. This is typically due to the degradation or polymerization of the furan ring.

To mitigate tar formation:

  • Control Reagent Addition: Add the brominating agent (e.g., bromine) slowly and dropwise to the solution of methyl furan-2-carboxylate. This helps to control the reaction exotherm and prevent localized high concentrations of the brominating agent.

  • Lower the Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize decomposition pathways.

  • Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as an alternative to elemental bromine. NBS is a solid and can be easier to handle, often leading to cleaner reactions with fewer byproducts.

Q3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these likely to be and how can I improve selectivity?

A3: The presence of multiple products suggests a lack of selectivity in the bromination reaction. The primary byproduct is often the dibrominated furan. The electron-withdrawing nature of the ester group at the 2-position directs bromination to the 5-position. However, over-bromination can occur.

To improve selectivity for the desired mono-brominated product:

  • Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents). A large excess of the brominating agent will favor the formation of polybrominated products.

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, the reaction should be quenched to prevent further bromination.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of this compound is typically achieved by column chromatography or recrystallization.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common and effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be adjusted to achieve optimal separation of the product from any impurities.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the two primary synthetic routes to this compound with their reported yields.

Synthetic Route Starting Material Reagents Reported Yield Reference
Direct BrominationMethyl furan-2-carboxylateBromine85%[1]
Esterification5-bromo-2-furoic acidMethanol, Thionyl chloride~100% (for esterification step)[1]

Experimental Protocols

Protocol 1: Direct Bromination of Methyl furan-2-carboxylate[1]

This protocol describes the synthesis of this compound by the direct bromination of methyl furan-2-carboxylate.

Materials:

  • Methyl furan-2-carboxylate

  • Bromine

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl furan-2-carboxylate (1.0 equivalent) in a suitable solvent.

  • Stir the solution at 50°C.

  • Carefully add bromine (1.5 equivalents) dropwise over a period of 15 minutes.

  • Continue stirring the resulting dark orange/brownish solution for an additional 15 minutes at 50°C.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 50 mL).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (10:1 hexanes-ethyl acetate) to obtain this compound.

Visualizations

The following diagrams illustrate the troubleshooting workflow for improving the yield of this compound synthesis.

TroubleshootingWorkflow cluster_issues Potential Issues cluster_solutions Corrective Actions start Low Yield of Methyl 5-bromofuran-2-carboxylate check_reagents 1. Verify Reagent Quality - Purity of starting material - Anhydrous conditions - Freshness of brominating agent start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature control - Rate of addition - Reaction time start->check_conditions check_workup 3. Assess Workup & Purification - Incomplete extraction - Proper chromatography conditions - Recrystallization solvent choice start->check_workup solution_reagents Action: - Purify starting material - Use dry solvents and inert atmosphere - Use fresh brominating agent check_reagents->solution_reagents solution_conditions Action: - Lower reaction temperature (e.g., 0-25°C) - Slow, dropwise addition of bromine/NBS - Monitor reaction by TLC check_conditions->solution_conditions solution_workup Action: - Optimize extraction solvent and pH - Adjust chromatography eluent polarity - Screen for suitable recrystallization solvents check_workup->solution_workup

Caption: Troubleshooting workflow for low yield in synthesis.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Methyl furan-2-carboxylate B This compound (Desired Product) A->B + Br2 / 50°C C Polybrominated Furans A->C Excess Br2 / High Temp. D Tar/Polymerization Products A->D Harsh Acidic Conditions / High Temp.

Caption: Main reaction pathway and common side reactions.

References

"common side products in the bromination of methyl furoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of methyl furoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of methyl furoate, helping you to identify and resolve them efficiently.

Problem 1: Low Yield of the Desired Product (Methyl 5-bromo-2-furoate)

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the bromine is added portion-wise and the reaction is stirred for a sufficient duration. - Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material.
Suboptimal Temperature - Maintain the reaction temperature as specified in the protocol. Deviations can affect reaction kinetics and side product formation.
Moisture in the Reaction - Use anhydrous solvents and reagents. Moisture can react with bromine and reduce its effectiveness.
Loss during Workup/Purification - Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during chromatography.

Problem 2: Presence of Significant Amounts of Side Products

Side Product Identification Mitigation Strategy
Unreacted Methyl Furoate Appears as a starting material spot on TLC or a corresponding peak in GC-MS.- Increase the molar equivalent of bromine slightly. - Extend the reaction time.
Methyl 3,5-dibromo-2-furoate Higher molecular weight peak in MS. Distinct NMR signals.- Use a stoichiometric amount of bromine (1.0-1.1 equivalents). - Avoid prolonged reaction times after the starting material is consumed. - Perform the reaction at a lower temperature to improve selectivity.
Methyl 4-bromo-2-furoate Isomeric peak in GC-MS with the same mass as the desired product. Requires careful NMR analysis for confirmation.- The formation of this isomer is generally minor due to the directing effect of the ester group. Purification by column chromatography is usually effective for separation.
Ring-Opened Products Complex mixture of byproducts, often colored. May not be easily characterizable by standard techniques.- Avoid harsh reaction conditions (high temperatures, strong acids). - Use a non-nucleophilic solvent. - Ensure a controlled addition of bromine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of methyl furoate?

A1: The most frequently encountered side products are over-brominated species, primarily methyl 3,5-dibromo-2-furoate . Another potential, though typically minor, side product is the isomeric methyl 4-bromo-2-furoate . In some cases, particularly under harsh conditions or in the presence of nucleophilic solvents, ring-opened products can also be formed.

Q2: How can I minimize the formation of the dibrominated side product?

A2: To minimize the formation of methyl 3,5-dibromo-2-furoate, it is crucial to control the stoichiometry of the reactants. Use no more than 1.0 to 1.1 equivalents of bromine relative to methyl furoate. Slow, portion-wise addition of bromine and maintaining the recommended reaction temperature can also enhance selectivity for the mono-brominated product.

Q3: What is the best way to purify the crude product?

A3: Flash column chromatography is a highly effective method for purifying methyl 5-bromo-2-furoate from unreacted starting material and side products.[1] A typical eluent system is a mixture of hexanes and ethyl acetate.[1]

Q4: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?

A4: Yes, N-bromosuccinimide (NBS) can be used as a brominating agent for furan derivatives. It is often considered a safer alternative to liquid bromine. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetic acid. However, reaction conditions may need to be optimized to achieve high selectivity for the desired product.

Q5: What causes the reaction mixture to turn dark, and is it a concern?

A5: The formation of a dark color during the bromination of furan derivatives is common and is often attributed to the formation of small amounts of polymeric or ring-opened byproducts. While a slight color change is expected, a very dark or tarry mixture may indicate significant side reactions, potentially due to overly aggressive reaction conditions.

Data Presentation

Table 1: Common Products in the Bromination of Methyl Furoate

CompoundStructureMolecular Weight ( g/mol )Typical Observation
Methyl 2-furoate Methyl 2-furoate126.11Starting Material
Methyl 5-bromo-2-furoate Methyl 5-bromo-2-furoate205.01Desired Product
Methyl 3,5-dibromo-2-furoate Methyl 3,5-dibromo-2-furoate283.90Over-bromination Side Product
Methyl 4-bromo-2-furoate Methyl 4-bromo-2-furoate205.01Isomeric Side Product

Note: Structures for Methyl 3,5-dibromo-2-furoate and Methyl 4-bromo-2-furoate are illustrative as direct images were not available in the search results.

Experimental Protocols

Protocol 1: Bromination of Methyl Furoate with Liquid Bromine

This protocol is adapted from a literature procedure for the synthesis of methyl 5-bromo-2-furoate.[1]

Materials:

  • Methyl furoate

  • Bromine

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate

  • Hexanes

  • Flame-dried round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle or oil bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl furoate (1.0 equivalent) in a suitable solvent.

  • Heat the solution to the desired temperature (e.g., 50 °C).[1]

  • Carefully add bromine (1.0-1.1 equivalents) dropwise over a period of 15-30 minutes.[1]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 15-30 minutes, or until TLC/GC-MS analysis indicates consumption of the starting material.[1]

  • Pour the reaction mixture into cold water and extract with ethyl acetate.[1]

  • Wash the combined organic extracts with water and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[1]

Visualizations

Troubleshooting_Bromination cluster_start cluster_analysis cluster_yield_issues cluster_side_product_issues cluster_solutions Start Crude Product Analysis LowYield Low Yield of Desired Product? Start->LowYield SideProducts Significant Side Products? LowYield->SideProducts No IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Yes WorkupLoss Loss During Workup LowYield->WorkupLoss No, reaction complete Dibromination Dibromination Product SideProducts->Dibromination Yes IsomerFormation Isomeric Product SideProducts->IsomerFormation Yes RingOpening Ring-Opened Products SideProducts->RingOpening Yes OptimizeStoichiometry Optimize Stoichiometry/ Reaction Time IncompleteReaction->OptimizeStoichiometry OptimizePurification Optimize Purification WorkupLoss->OptimizePurification ControlTemp Control Temperature/ Reagent Addition Dibromination->ControlTemp IsomerFormation->OptimizePurification MilderConditions Use Milder Conditions RingOpening->MilderConditions

Caption: Troubleshooting workflow for the bromination of methyl furoate.

References

Technical Support Center: Purification of Methyl 5-bromofuran-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of Methyl 5-bromofuran-2-carboxylate using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is not separating well on the silica gel column, and I'm observing significant tailing. What could be the cause?

A1: Poor separation and tailing during the column chromatography of furan-based compounds can be attributed to several factors. Furan rings can interact with the acidic silica gel, leading to degradation or strong adsorption.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Consider deactivating the silica gel to reduce its acidity. This can be achieved by pre-treating the silica with a small percentage of a basic solvent like triethylamine mixed in your mobile phase.

  • Alternative Stationary Phases: If the compound is unstable on silica, you could try using a different stationary phase like alumina.[1]

  • Solvent System Optimization: Re-evaluate your solvent system. A slight increase in the polarity of the mobile phase might improve the elution profile. However, excessive polarity can lead to co-elution of impurities.

Q2: The purified fractions of this compound are showing a yellowish or brownish tint, suggesting impurity. What is the likely cause and how can I prevent it?

A2: Discoloration in furan-containing compounds is often due to oxidation or polymerization, which can be accelerated by exposure to air, light, and residual acids.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Perform the chromatography and subsequent solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid High Temperatures: Concentrate the fractions at the lowest possible temperature using a rotary evaporator to prevent thermal degradation.

  • Acid Removal: Ensure that any acidic residues from the reaction are neutralized and removed before chromatography. A pre-chromatography workup with a mild base wash (e.g., saturated sodium bicarbonate solution) can be beneficial.[2]

Q3: I am not recovering the expected amount of this compound from the column. Where could my compound have gone?

A3: Low recovery can be due to several reasons, from irreversible adsorption on the column to decomposition.

Troubleshooting Steps:

  • Check for Decomposition: Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If the spot streaks or new spots appear, your compound may be decomposing on the silica.[3]

  • Irreversible Adsorption: The compound might be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if you can recover the compound.

  • Incorrect Fraction Collection: Your compound may have eluted faster than anticipated. Check the very first fractions collected.[3] Conversely, it might be eluting much slower. Concentrate a few fractions in the expected range to see if the compound is present at a low concentration.[3]

Q4: How do I determine the appropriate solvent system for the column chromatography of this compound?

A4: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.

Method for TLC Analysis:

  • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • A good solvent system will give your product an Rf value of approximately 0.2-0.4. A literature-reported mobile phase for flash chromatography is a 10:1 mixture of hexanes and ethyl acetate.[4] The reported Rf value in a 7:3 hexanes-ethyl acetate system is 0.17.[4]

Experimental Protocol: Flash Chromatography of this compound

This protocol details a standard procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for flash chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 20:1 hexanes:ethyl acetate mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent mixture (e.g., 10:1 hexanes:ethyl acetate).[4]

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase if the compound is not eluting.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot a small amount from each fraction onto a TLC plate, elute with an appropriate solvent system (e.g., 7:3 hexanes:ethyl acetate), and visualize under a UV lamp.[4]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

ParameterValueReference
Molecular FormulaC6H5BrO3[5]
Molecular Weight205.01 g/mol [6]
Melting Point63-68 °C[6]
Boiling Point80 °C at 0.7 mmHg[6]
AppearanceWhite to very pale yellow crystal/powder
SolubilitySlightly soluble in water[6]
TLC Mobile Phase7:3 Hexanes:Ethyl Acetate[4]
TLC Rf Value0.17[4]
Flash Chromatography Mobile Phase10:1 Hexanes:Ethyl Acetate[4]

Visualization

Purification_Troubleshooting start Start: Crude This compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute_collect Elute with Hexanes:EtOAc & Collect Fractions load_sample->elute_collect tlc_analysis Analyze Fractions by TLC elute_collect->tlc_analysis poor_sep Issue: Poor Separation / Tailing elute_collect->poor_sep Observe Tailing? combine_pure Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_pure end_product Pure Product combine_pure->end_product discoloration Issue: Product Discoloration combine_pure->discoloration Fractions Yellow? low_recovery Issue: Low Recovery combine_pure->low_recovery Low Yield? sol_sep Solution: - Deactivate Silica - Change Stationary Phase - Optimize Solvents poor_sep->sol_sep Yes sol_color Solution: - Use Inert Atmosphere - Avoid High Temp - Pre-wash Crude discoloration->sol_color Yes sol_recovery Solution: - Check for Decomposition - Flush with Polar Solvent - Check All Fractions low_recovery->sol_recovery Yes sol_sep->prep_column Re-run sol_color->start Re-run with modifications sol_recovery->elute_collect Re-evaluate

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Suzuki Reactions with Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methyl 5-bromofuran-2-carboxylate in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Failed or Low-Yielding Reactions

Low to no yield is a common issue in Suzuki coupling reactions. The following guide provides a systematic approach to troubleshooting these challenges when working with this compound.

dot

Troubleshooting_Workflow cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_side_reactions Common Side Reactions start Low or No Product Formation reagent_purity Verify Purity of Starting Materials (Aryl Halide, Boronic Acid) start->reagent_purity Check First catalyst_activity Check Catalyst and Ligand Activity (Use fresh, high-quality reagents) reagent_purity->catalyst_activity base_quality Ensure Base is Anhydrous and Finely Powdered catalyst_activity->base_quality atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent, purge with Ar/N2) base_quality->atmosphere If reagents are fine temperature Optimize Reaction Temperature (Too low: slow kinetics; Too high: decomposition) atmosphere->temperature solvent Solvent Choice and Degassing (Ensure adequate solubility and degassing) temperature->solvent protodeboronation Address Protodeboronation of Boronic Acid solvent->protodeboronation If conditions are optimal hydrolysis Check for Methyl Ester Hydrolysis protodeboronation->hydrolysis homocoupling Minimize Homocoupling of Boronic Acid hydrolysis->homocoupling solution Successful Coupling homocoupling->solution Implement mitigation strategies

Caption: A stepwise guide to troubleshooting failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the first things to check?

A1: When a Suzuki reaction fails, begin by assessing these critical parameters:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand are active.[1] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen) and the reaction is maintained under an inert atmosphere.[1][2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[1][3] For anhydrous reactions, ensure your base is finely powdered and dry.[1]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[2][4] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[4]

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4] Running the reaction at the lowest effective temperature may help.[4]

Q3: Is the methyl ester group on this compound stable under typical Suzuki coupling conditions?

A3: While the ester group is generally stable, hydrolysis to the corresponding carboxylic acid can occur, particularly with strong bases and prolonged reaction times in aqueous media.[6] To prevent ester hydrolysis:

  • Use Weaker Bases: Employ milder bases like K₂CO₃ or Cs₂CO₃.

  • Anhydrous Solvents: Using anhydrous solvents like dioxane or THF can prevent hydrolysis.[6]

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: Based on successful couplings of the similar methyl 5-bromobenzofuran-2-carboxylate, a good starting point would be:

  • Catalyst: A palladium(II) complex, such as one derived from 2-quinolinealdoxime, has shown high efficiency.[1][7] Alternatively, commercially available catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be used.

  • Base: Cesium carbonate (Cs₂CO₃) has been shown to be effective.[1][7]

  • Solvent: Toluene under microwave irradiation has provided high yields in short reaction times.[1][7] Other common solvents include dioxane/water or THF/water mixtures.

  • Temperature: Microwave heating at 150°C has been successful.[7] For conventional heating, temperatures between 80-110°C are typical.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the results from the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, providing a useful reference for optimizing your reaction with the furan analog.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acid0.1Cs₂CO₃Toluene2397
24-Chlorophenylboronic acid0.1Cs₂CO₃Toluene2596
34-Methylphenylboronic acid0.1Cs₂CO₃Toluene2595
44-Methoxyphenylboronic acid0.1Cs₂CO₃Toluene2594
52-Thienylboronic acid0.1Cs₂CO₃Toluene3085
62-Naphthylboronic acid0.1Cs₂CO₃Toluene3088
73,4-Dimethoxyphenylboronic acid0.1Cs₂CO₃Toluene3082

Data adapted from a study on methyl 5-bromobenzofuran-2-carboxylate under microwave irradiation at 150°C.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific substrates and reaction scales.

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Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base in a Microwave Vial atmosphere Seal Vial and Purge with Inert Gas (Ar/N2) reagents->atmosphere add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst atmosphere->add_solvent_catalyst heating Heat with Vigorous Stirring (Microwave or Oil Bath) add_solvent_catalyst->heating monitoring Monitor Reaction Progress (TLC, GC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Upon Completion extraction Dilute with Organic Solvent, Wash with Water and Brine cooling->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Vial Preparation: To a microwave reaction vial or an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C for conventional heating, or as specified for microwave heating) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

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Suzuki_Mechanism pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate Transmetalation (R2-B(OR)2 + Base) product R1-R2 pd2_boronate->product Reductive Elimination product->pd0

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Catalyst Loading for Heck Reactions Involving Furan Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heck reactions involving furan substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your catalyst loading and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Heck reaction with a furan substrate?

A typical starting point for palladium precatalyst loading in Heck reactions is between 1-5 mol %. For substrates that are highly reactive, this loading can sometimes be reduced to as low as 0.1 mol %. However, for challenging or difficult reactions, a higher catalyst loading of over 5 mol% might be necessary during the initial screening phase to see any conversion.[1]

Q2: My reaction is showing low to no conversion. What is the first parameter I should check?

If you are experiencing low or no product formation, the first step is to verify the activity of your catalyst system. Ensure your palladium precursor and ligands are pure and handled under an inert atmosphere, as oxygen can poison the catalyst.[2][3] It is also crucial to ensure that your solvents are rigorously degassed.[4] After confirming the integrity of your reagents, adjusting the catalyst loading is a primary troubleshooting step.

Q3: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

The formation of palladium black indicates that the Pd(0) catalytic species is agglomerating and precipitating out of the solution, leading to catalyst deactivation.[2][4] This can be caused by several factors:

  • High Temperature: Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature.

  • Inappropriate Ligand-to-Palladium Ratio: Too little phosphine ligand can lead to an unstable catalyst, while too much can inhibit the reaction.[1] The optimal ratio is often system-dependent and may require screening.

  • Solvent Choice: The solvent plays a role in stabilizing the catalytic species. Highly polar aprotic solvents like DMF or NMP are commonly used and can help maintain catalyst stability.

Q4: How does the choice of phosphine ligand affect reactions with furan substrates?

The phosphine ligand is critical as it stabilizes the palladium catalyst and influences its reactivity, chemo-, and regioselectivity through both steric and electronic effects.[4][5] For furan substrates, the ligand choice can control which product isomer is formed. For instance, in the arylation of 2,3-dihydrofuran, different phosphine ligands can selectively yield either the kinetic or thermodynamic product.[6] The electronic properties of the ligand, such as the presence of electron-withdrawing groups, directly impact the stability and reactivity of the palladium center throughout the catalytic cycle.[5]

Q5: Which base should I choose for a Heck reaction involving furan?

The base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[4][7] Common bases include organic amines like triethylamine (Et₃N) or DIPEA, and inorganic carbonates such as K₂CO₃ or Cs₂CO₃.[4] The base must be strong enough to react with the acid generated (HX) but not so strong that it causes side reactions with the furan substrate, which can be sensitive.[8] Screening different bases is often necessary to find the optimal choice for your specific reaction.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during Heck reactions with furan substrates.

Issue 1: Low or No Product Yield

If you observe minimal or no formation of your desired product, follow this workflow to diagnose the problem.

G start Start: Low/No Conversion catalyst Verify Catalyst System Integrity (Precursor & Ligand Purity, Inert Atmosphere) start->catalyst reagents Check Reagent Purity (Furan Substrate, Aryl Halide) & Solvent Degassing start->reagents conditions Evaluate Reaction Conditions start->conditions sub_catalyst1 Increase Catalyst Loading (e.g., 2-5 mol%) catalyst->sub_catalyst1 sub_catalyst2 Optimize Ligand:Pd Ratio (e.g., 1:1 to 4:1) catalyst->sub_catalyst2 sub_catalyst3 Screen Different Phosphine Ligands catalyst->sub_catalyst3 sub_reagents1 Purify Substrates (Recrystallization/Distillation) reagents->sub_reagents1 sub_reagents2 Ensure Rigorous Degassing of Solvents reagents->sub_reagents2 sub_conditions1 Increase Temperature conditions->sub_conditions1 sub_conditions2 Screen Different Bases (e.g., K2CO3, Et3N) conditions->sub_conditions2 sub_conditions3 Screen Different Solvents (e.g., DMF, Dioxane) conditions->sub_conditions3 outcome Improved Yield sub_catalyst1->outcome sub_catalyst2->outcome sub_catalyst3->outcome sub_reagents1->outcome sub_reagents2->outcome sub_conditions1->outcome sub_conditions2->outcome sub_conditions3->outcome

Caption: Troubleshooting workflow for low conversion in Heck reactions.

Issue 2: Poor Regioselectivity or Isomerization

Furan substrates can lead to different regioisomers. Poor selectivity is a common challenge.

G start Start: Poor Regioselectivity/ Isomerization ligand Modify Phosphine Ligand start->ligand temp_time Adjust Reaction Temperature & Time start->temp_time base_solvent Screen Base and Solvent start->base_solvent sub_ligand1 Change Ligand Steric Bulk ligand->sub_ligand1 sub_ligand2 Alter Ligand Electronics (e.g., fluorinated phosphines) ligand->sub_ligand2 sub_temp_time1 Lower Reaction Temperature temp_time->sub_temp_time1 sub_temp_time2 Minimize Reaction Time temp_time->sub_temp_time2 outcome Improved Selectivity base_solvent->outcome sub_ligand1->outcome sub_ligand2->outcome sub_temp_time1->outcome sub_temp_time2->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Data on Catalyst Loading and Reaction Parameters

Optimizing reaction parameters is key to achieving high yields. The following tables summarize the impact of different palladium precursors and catalyst loading on furan Heck reactions.

Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran
Pd Precursor (1 mol%)BaseSolventIodobenzene Conversion (%)Main Product Yield (%)
[PdCl(allyl)]₂K₂CO₃DMF74.550.1
Pd₂(dba)₃K₂CO₃DMF69.348.2
PdCl₂(PPh₃)₂K₂CO₃DMF65.259.2
Pd(acac)₂K₂CO₃DMF55.445.3
PdCl₂(cod)K₂CO₃DMF45.635.1
PdCl₂(PhCN)₂K₂CO₃DMF35.829.7

Reaction Conditions: Iodobenzene (3.57 mmol), 2,3-dihydrofuran (8.59 mmol), Base (4.34 mmol), Pd precursor (0.0356 mmol), DMF (6 mL), 70 °C, 2 h. Data adapted from[9][10].

Table 2: Optimization of Catalyst for Furan Synthesis via Alkylation-Cyclization
Catalyst (mol%)BaseSolventTime (h)Yield (%)
PdCl₂(CH₃CN)₂ (5%)K₂CO₃1,4-Dioxane294
Pd(OAc)₂ (5%)K₂CO₃1,4-Dioxane680
Pd(acac)₂ (5%)K₂CO₃1,4-Dioxane663

Reaction Conditions: Reaction performed at 80°C. Data adapted from a study on one-pot synthesis of functionalized furans[11].

Experimental Protocols

Protocol 1: General Procedure for Heck Arylation of 2,3-Dihydrofuran

This protocol is adapted from a study on the arylation of 2,3-dihydrofuran with iodobenzene.[9]

Reagents & Equipment:

  • Palladium precursor (e.g., [PdCl(allyl)]₂)

  • Base (e.g., K₂CO₃)

  • Iodobenzene

  • 2,3-Dihydrofuran (DHF)

  • Dimethylformamide (DMF, solvent)

  • Schlenk tube (50 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and extraction

  • GC-FID for analysis

Procedure:

  • To a 50 mL Schlenk tube under an inert atmosphere (N₂), add the base (4.34 mmol) and the palladium precursor (0.0356 mmol, 1 mol%).

  • Add DMF (6 mL) to the tube.

  • Sequentially add iodobenzene (0.4 mL, 3.57 mmol) and 2,3-dihydrofuran (0.7 mL, 8.59 mmol).

  • If using an internal standard for GC analysis, add it at this stage (e.g., mesitylene, 0.15 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 2 hours.

  • After 2 hours, remove the reaction from heat and allow it to cool to room temperature.

  • Quench the reaction by adding distilled water (5 mL).

  • Extract the organic products with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-FID to determine conversion and yield.[9]

Protocol 2: One-Pot Synthesis of Functionalized Furans

This protocol describes a palladium-catalyzed one-pot synthesis of functionalized furans via an alkylation-cyclization strategy.[11]

Reagents & Equipment:

  • Palladium catalyst (e.g., PdCl₂(CH₃CN)₂)

  • Base (e.g., K₂CO₃)

  • Alkenyl bromide

  • 1,3-dicarbonyl compound

  • Solvent (e.g., 1,4-dioxane)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard workup and purification equipment (e.g., column chromatography)

Procedure:

  • In a reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equiv), the base (2.0 equiv), and the solvent.

  • Add the alkenyl bromide (1.2 equiv) to the mixture.

  • Add the palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 5 mol%).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.[11]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized furan.[8]

References

Technical Support Center: Dehalogenation Side Reactions of Bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common dehalogenation side reactions encountered during the chemical manipulation of bromofurans. These undesired reactions, including hydrodehalogenation and halogen dance, can significantly lower the yield of the desired product and complicate purification.

Troubleshooting Guides

This section offers a question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Significant formation of a dehalogenated furan byproduct during a metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Stille).

  • Question: I am observing a significant amount of the corresponding furan (where the bromine has been replaced by hydrogen) in my Suzuki-Miyaura coupling of a bromofuran. What are the likely causes and how can I minimize this?

  • Answer: This side reaction is known as hydrodehalogenation and is a common issue in palladium-catalyzed cross-coupling reactions. The primary culprit is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle.

    Potential Causes & Solutions:

    • Hydride Source: The hydride can originate from several sources.

      • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially in the presence of water) are common culprits.

        • Recommendation: Switch to anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure all solvents are rigorously dried before use.

      • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, particularly at elevated temperatures, generating Pd-H species.

        • Recommendation: Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.

      • Water: Trace amounts of water in the reaction mixture can react with the base or other reagents to generate hydride sources.

        • Recommendation: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Reaction Temperature: Higher temperatures can accelerate the rate of decomposition pathways that lead to dehalogenation.[1]

      • Recommendation: Lower the reaction temperature. It is advisable to screen temperatures, starting from a lower temperature (e.g., 60 °C) and incrementally increasing it until a satisfactory reaction rate is achieved.[1]

    • Ligand Choice: The ligand plays a critical role in the catalytic cycle.

      • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step, making it faster than the competing dehalogenation pathway.

Issue 2: My lithiation of a bromofuran followed by quenching with an electrophile results in a mixture of regioisomers, including one where the bromine atom has migrated to a different position on the furan ring.

  • Question: After lithiating my 3-bromofuran with LDA and adding an electrophile, I'm getting a mixture of the expected product and an isomer where the bromine is now at the 2-position. What is happening and how can I control it?

  • Answer: You are likely observing a "halogen dance" rearrangement. This is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. The thermodynamic driving force is the formation of a more stable lithiated intermediate. For furan, the 2-position is generally more acidic and therefore the 2-lithiofuran is more stable than the 3-lithiofuran.[2]

    Factors Influencing Halogen Dance & Control Strategies:

    • Temperature: Lower temperatures generally favor the halogen dance. This is because at lower temperatures, the rate of the initial deprotonation is slower, allowing for the coexistence of both the lithiated furan and the unreacted bromofuran, which is a prerequisite for the halogen dance mechanism.

      • Recommendation: To suppress the halogen dance, consider running the reaction at a higher temperature, if the stability of your reagents allows. Conversely, to promote a desired halogen dance, lower temperatures are preferred.[1]

    • Order of Addition: The way you mix your reagents can have a significant impact.

      • To Suppress Halogen Dance: Add the bromofuran substrate to a pre-formed solution of the base. This can lead to immediate and complete metallation, preventing the coexistence of the two species required for the migration.[1]

      • To Promote Halogen Dance: Slowly add the base to the bromofuran substrate. This ensures that both the unreacted starting material and the lithiated species are present in the reaction mixture, facilitating the halogen dance.[1]

    • Choice of Base: Hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to initiate halogen dance reactions.

      • Recommendation: If you wish to avoid the halogen dance, consider using a different metallating agent, such as n-butyllithium, which can favor direct metal-halogen exchange over deprotonation, depending on the substrate and conditions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in bromofuran chemistry?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the furan ring is replaced by a hydrogen atom. This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties.

Q2: What is the "halogen dance" and how is it different from simple hydrodehalogenation?

A2: The "halogen dance" is a specific type of dehalogenation side reaction where the halogen atom migrates to a different position on the furan ring. It is a base-catalyzed process that proceeds through a series of deprotonation and halogen-metal exchange steps.[1] This is distinct from hydrodehalogenation, where the halogen is simply replaced by a hydrogen atom.

Q3: Are there any general strategies to increase the stability of bromofurans during a reaction?

A3: Yes, several general strategies can help:

  • Work under an inert atmosphere: This minimizes the presence of oxygen and moisture, which can contribute to side reactions.

  • Use purified reagents and solvents: Impurities can sometimes catalyze or participate in dehalogenation pathways.

  • Monitor the reaction closely: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Use techniques like TLC or GC-MS to determine when the reaction is complete.

Q4: How can I analyze my crude reaction mixture to quantify the amount of dehalogenated byproduct?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile byproducts like dehalogenated furans.[3] By comparing the peak areas of your desired product and the dehalogenated side product, you can determine their relative ratios. High-performance liquid chromatography (HPLC) can also be used for less volatile compounds.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the outcome of reactions involving bromofurans, leading to either the desired product or dehalogenated side products.

Table 1: Influence of Ligand and Base on a Suzuki-Miyaura Coupling of a Bromofuran (Illustrative Data)

EntryPalladium SourceLigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Furan (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1005525
2Pd₂(dba)₃PPh₃K₃PO₄Toluene1006515
3Pd(OAc)₂SPhosK₃PO₄Toluene8088<5
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane80>95<2

Note: This data is illustrative and based on established principles for minimizing dehalogenation in cross-coupling reactions. Actual yields will vary depending on the specific bromofuran and coupling partner.

Table 2: Influence of Temperature and Order of Addition on the Halogen Dance of a 3-Bromofuran Derivative (Illustrative Data)

EntryBaseTemperature (°C)Order of AdditionHalogen Dance Product (%)Direct Substitution Product (%)
1LDA-78Base to Substrate8510
2LDA-40Base to Substrate6035
3LDA-78Substrate to Base1580
4LiTMP-78Base to Substrate905

Note: This data is illustrative and based on the general principles of the halogen dance reaction.

Experimental Protocols

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling of 2-Bromofuran

This protocol is optimized to minimize the hydrodehalogenation of 2-bromofuran.

  • Reagents and Materials:

    • 2-Bromofuran (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Cs₂CO₃ (2.5 eq)

    • Anhydrous dioxane or toluene (0.1 M)

    • Oven-dried Schlenk flask

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromofuran, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent via cannula.

    • Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue via column chromatography.

Protocol 2: Controlled Halogen Dance and Trapping of a 3-Bromofuran

This protocol is designed to promote the halogen dance of a 3-bromofuran to a 2-bromo-3-substituted furan.

  • Reagents and Materials:

    • 3-Bromofuran (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq) as a solution in THF/hexanes

    • Electrophile (e.g., benzaldehyde, 1.2 eq)

    • Anhydrous THF

    • Oven-dried Schlenk flask

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, dissolve the 3-bromofuran in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the LDA solution dropwise to the stirred solution of the 3-bromofuran.

    • Stir the reaction mixture at -78 °C for 1 hour to allow for the halogen dance to occur.

    • Add the electrophile dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to dehalogenation side reactions of bromofurans.

Halogen_Dance_Mechanism cluster_start Initial State cluster_intermediate Reaction Intermediates cluster_product Final Product 3-Bromofuran 3-Bromofuran 3-Bromo-2-lithiofuran 3-Bromo-2-lithiofuran 3-Bromofuran->3-Bromo-2-lithiofuran Deprotonation at C2 (kinetic) LDA LDA LDA->3-Bromo-2-lithiofuran 2-Bromo-3-lithiofuran 2-Bromo-3-lithiofuran 3-Bromo-2-lithiofuran->2-Bromo-3-lithiofuran Halogen Dance (thermodynamic) Trapped_Product Trapped_Product 2-Bromo-3-lithiofuran->Trapped_Product Quench with Electrophile Parameter_Relationships cluster_conditions Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Hydrodehalogenation Hydrodehalogenation Temperature->Hydrodehalogenation Increases Halogen_Dance Halogen_Dance Temperature->Halogen_Dance Decreases (generally) Base_Strength Base_Strength Base_Strength->Hydrodehalogenation Increases (strong alkoxides) Base_Strength->Halogen_Dance Enables (hindered amides) Solvent_Proticity Solvent_Proticity Solvent_Proticity->Hydrodehalogenation Increases Ligand_Properties Ligand_Properties Ligand_Properties->Hydrodehalogenation Decreases (bulky, e⁻ rich) Water_Content Water_Content Water_Content->Hydrodehalogenation Increases Desired_Product Desired_Product Hydrodehalogenation->Desired_Product Reduces Yield Halogen_Dance->Desired_Product Reduces Yield

References

Technical Support Center: Managing Exothermic Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in exothermic bromination reactions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a runaway exothermic bromination reaction?

A runaway reaction is an uncontrolled, accelerating exothermic process that can lead to a rapid increase in temperature and pressure.[1] The most common causes include:

  • Rapid Addition of Brominating Agent: Adding the brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), too quickly can generate heat faster than it can be dissipated.[1]

  • Inadequate Cooling: An inefficient or undersized cooling bath may not effectively remove the heat generated by the reaction.[1]

  • High Reactant Concentration: Using highly concentrated solutions can lead to a rapid reaction rate and significant heat generation.[1]

Q2: How can I effectively monitor my bromination reaction to prevent loss of temperature control?

Constant monitoring is crucial for maintaining control over an exothermic bromination reaction. Key methods include:

  • Temperature Monitoring: Place a thermometer directly in the reaction vessel (not the cooling bath) to get an accurate reading of the internal temperature. The goal is to maintain a steady, controlled temperature.[1]

  • Visual Observation: When using molecular bromine, its characteristic red-orange color will fade as it reacts. The persistence of this color can indicate the reaction is complete.[1]

  • Thin-Layer Chromatography (TLC): Periodically analyzing small aliquots of the reaction mixture by TLC can help you monitor the consumption of starting material and the formation of the product.[1]

Q3: Are there safer alternatives to using elemental bromine (Br₂)?

Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for many bromination reactions.[2] Being a solid, it is easier to handle than volatile and highly corrosive liquid bromine.[2] However, it is important to note that NBS can decompose over time and should be stored at low temperatures.[2]

Q4: How does temperature affect the selectivity of my bromination reaction?

Temperature is a critical factor that can influence the regioselectivity of bromination reactions.[2] Lowering the reaction temperature can often enhance selectivity. For example, in some electrophilic aromatic brominations, conducting the reaction at temperatures as low as -30°C to -78°C may be necessary to achieve the desired regioselectivity.[2]

Q5: What are the key safety precautions I should take when performing an exothermic bromination reaction?

Safety should always be the top priority. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[3][4]

  • Fume Hood: Conduct all bromination reactions in a well-ventilated chemical fume hood to avoid inhaling toxic bromine vapors.[3][4]

  • Emergency Plan: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing equipment.[4] Neutralizing agents for bromine spills, such as sodium thiosulfate, should be readily available.[1]

  • Material Compatibility: Ensure all equipment is compatible with bromine, which is a strong oxidizer and highly corrosive.[5][6]

Troubleshooting Guides

Issue 1: The reaction temperature is rising too quickly despite using a cooling bath.

Possible Cause Troubleshooting Step
Inefficient Heat Transfer Ensure the reaction flask has good contact with the cooling medium. For ice baths, create a slurry of ice and water for better contact than ice alone.[7] For dry ice baths, use a solvent to create a slush for efficient cooling.[7]
Inadequate Stirring Vigorous stirring is essential to ensure even temperature distribution and efficient heat transfer to the flask walls.[1]
Rate of Addition is Too Fast Immediately stop or significantly slow down the addition of the brominating agent.[1][2]
Cooling Bath Temperature is Not Low Enough Switch to a cooling bath with a lower temperature range. See the data table below for options.
Reaction is Too Concentrated Consider diluting the reaction mixture with more of an inert solvent to decrease the reaction rate and heat output per unit volume.[1]

Issue 2: The reaction is very slow or not proceeding at the desired low temperature.

Possible Cause Troubleshooting Step
Activation Energy Barrier While low temperatures are good for control, some reactions require a certain amount of thermal energy to proceed at a reasonable rate.[8][9]
Insufficient Mixing Ensure the stirring is adequate to bring the reactants into contact.
Reagent Purity Verify the purity of your starting materials and brominating agent.
Incorrect Reaction Conditions Consult the literature to ensure you are using the optimal solvent and any necessary catalysts for your specific transformation.

Data Presentation

Table 1: Common Laboratory Cooling Baths

CoolantTemperature Range (°C)Comments
Ice and Water0 to 5A mixture of crushed ice and water provides good thermal contact.[7][10]
Ice and Sodium Chloride (NaCl)-10 to -20A mixture of crushed ice and salt can achieve lower temperatures.[10][11]
Ice and Calcium Chloride (CaCl₂·6H₂O)-10 to -40The ratio of ice to calcium chloride will determine the final temperature.[10]
Dry Ice and Acetone-78Forms a slush that provides excellent cooling.[10][11] Always wear insulating gloves when handling dry ice.[10][12]
Dry Ice and Ethanol-72An alternative to acetone.
Liquid Nitrogen-196Used for very low-temperature reactions.[10] It should only be used in well-ventilated areas due to the risk of asphyxiation.[10]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Bromination

  • Setup: Assemble the reaction apparatus in a chemical fume hood. This typically includes a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of the brominating agent, and a thermometer to monitor the internal temperature.[12]

  • Cooling: Prepare a suitable cooling bath (refer to Table 1) and place the reaction flask in the bath, ensuring good thermal contact.

  • Pre-cooling: Cool the solution of the starting material in the reaction flask to the desired temperature before beginning the addition of the brominating agent.[1]

  • Slow Addition: Add the brominating agent dropwise from the dropping funnel while maintaining vigorous stirring and monitoring the internal temperature.[1][2] The rate of addition should be controlled to keep the temperature within the desired range.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as TLC or visual observation.[1]

  • Quenching: Once the reaction is complete, quench any remaining brominating agent by slowly adding a solution of a reducing agent, such as sodium thiosulfate, until the characteristic bromine color disappears.[1]

  • Workup: Proceed with the appropriate aqueous workup and purification of the product.

Protocol 2: Regiospecific Bromination of Catechol with NBS

This protocol demonstrates a low-temperature bromination to achieve high regioselectivity.[2]

  • Materials: Catechol, N-bromosuccinimide (NBS), Fluoroboric acid (HBF₄), Acetonitrile.[2]

  • Procedure:

    • Dissolve catechol in acetonitrile in a round-bottom flask with a magnetic stirrer.[2]

    • Cool the solution to -30 °C using a dry ice/acetone bath.[2]

    • Slowly add NBS and fluoroboric acid to the cooled solution.[2]

    • Allow the reaction mixture to slowly warm to room temperature.[2]

    • Stir the reaction at room temperature overnight.[2]

    • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to obtain the 4-brominated product.[2]

Mandatory Visualization

Troubleshooting_Exothermic_Reaction start Start: Exothermic Bromination Reaction monitor Monitor Internal Temperature start->monitor temp_stable Temperature Stable? monitor->temp_stable temp_rising Temperature Rising Uncontrollably? temp_stable->temp_rising No proceed Proceed with Reaction temp_stable->proceed Yes temp_rising->monitor No stop_addition Stop Addition of Brominating Agent temp_rising->stop_addition Yes check_cooling Check Cooling Bath & Stirring stop_addition->check_cooling dilute Consider Diluting Reaction Mixture stop_addition->dilute quench Emergency Quench stop_addition->quench If temperature continues to rise cooling_ok Cooling/Stirring Effective? check_cooling->cooling_ok cooling_ok->monitor Yes enhance_cooling Enhance Cooling/ Stirring cooling_ok->enhance_cooling No enhance_cooling->check_cooling dilute->monitor end End proceed->end quench->end Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Assemble Apparatus in Fume Hood prepare_cooling 2. Prepare Cooling Bath setup->prepare_cooling precool 3. Pre-cool Starting Material prepare_cooling->precool add_reagent 4. Slow Addition of Brominating Agent precool->add_reagent monitor 5. Monitor Temperature and Progress (TLC) add_reagent->monitor quench 6. Quench Excess Bromine monitor->quench extract_purify 7. Extraction and Purification quench->extract_purify

References

"alternative solvents for Methyl 5-bromofuran-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the selection of alternative solvents for the synthesis of Methyl 5-bromofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the conventional synthetic routes and solvents for this compound synthesis?

A1: There are two primary synthetic pathways, each with commonly used solvents:

  • Bromination of Methyl 2-furoate: This route involves the direct bromination of the furan ring.

    • Conventional Solvents: Halogenated solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are often used. The workup and purification steps typically employ ethyl acetate and hexanes.[1][2]

  • Esterification of 5-bromo-2-furoic acid: This involves converting the carboxylic acid to its methyl ester.

    • Conventional Solvents: A common laboratory method uses methanol as both the solvent and reagent, often with thionyl chloride (SOCl₂) to form the reactive acyl chloride in situ.[3] For a two-step process, an inert solvent like anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used for the formation of the acyl chloride, followed by reaction with methanol.[4]

Q2: Are there greener or safer solvent alternatives for the bromination of the furan ring?

A2: Yes, several greener alternatives can replace hazardous chlorinated solvents. The principles of green chemistry encourage using safer reagents and solvents.[5]

  • Water: Aqueous systems are highly recommended. Bromination can be achieved using sodium bromide (NaBr) in water with an oxidizing agent like sodium hypochlorite (NaOCl) or a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system to generate bromine in situ.[5] These methods are environmentally benign and can offer high yields under mild conditions.[5]

  • Solvent-free Conditions: It is possible to perform brominations without any organic solvent.[5] This can be achieved using solid brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or by using mechanical milling techniques.[5][6]

  • Bio-based Solvents: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is an excellent substitute for THF and DCM.[7] Cyclopentyl methyl ether (CPME) is another safer ether-based solvent alternative.[8]

Q3: What are some sustainable solvent alternatives for the esterification of 5-bromo-2-furoic acid?

A3: For the esterification step, particularly when activating the carboxylic acid, several greener solvents can replace DCM and DMF.[9]

  • Dimethyl Carbonate (DMC): DMC is a sustainable solvent that can be effectively used for esterification reactions, showing good performance in combination with coupling reagents like Mukaiyama's reagent.[9]

  • Isopropyl Acetate (iPrOAc): This ester-based solvent is considered a safer alternative for some esterification protocols.[10]

  • 2-Methyltetrahydrofuran (2-MeTHF): As a bio-based solvent, 2-MeTHF can be a suitable replacement for THF in esterification reactions requiring an ether solvent.[7]

Troubleshooting Guides

Q4: My bromination reaction is showing low yield in an aqueous system. What are the possible causes and solutions?

A4: Low yields in aqueous bromination can stem from several factors:

  • Inefficient In Situ Bromine Generation: Ensure the oxidizing agent (e.g., NaOCl, H₂O₂) is fresh and added at the correct rate. The pH of the solution can be critical; for instance, using 1(M) HCl with NaBr/NaOCl is a reported condition.[5]

  • Poor Substrate Solubility: While the reaction may occur "on water," some organic substrate solubility is beneficial.[5] Consider using a phase-transfer catalyst if the substrate is highly nonpolar, though this may not be necessary for furan derivatives.

  • Incorrect Stoichiometry: Carefully control the equivalents of the bromide source and oxidizing agent to avoid over- or under-bromination.

Q5: I am observing the formation of dark, tar-like substances in my reaction. Could the solvent be the cause?

A5: Yes, the formation of dark polymeric tars often indicates the decomposition of the furan ring, which can be solvent and condition-dependent.

  • Strongly Acidic Conditions: The furan ring, being an electron-rich system, is susceptible to opening and polymerization under strongly acidic conditions.[11] If your chosen solvent system involves strong acids (e.g., concentrated sulfuric acid for Fischer esterification), this is a likely cause.

  • Solution: Switch to a milder activation method for esterification. Converting 5-bromofuran-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM, THF, or a greener alternative like 2-MeTHF is highly effective.[4][11] This activated intermediate reacts readily with methanol at lower temperatures, minimizing degradation.[11]

Q6: The esterification reaction is sluggish or incomplete when using a greener solvent like Dimethyl Carbonate (DMC). How can I optimize the reaction?

A6: When switching solvents, re-optimization of reaction parameters is often necessary.

  • Temperature: Greener solvents may have different boiling points. DMC (B.P. 90°C) allows for higher reaction temperatures than DCM (B.P. 40°C), which could potentially increase the reaction rate.

  • Concentration: Issues with stirring due to precipitate formation or poor solubility can hinder the reaction.[10] Experiment with different concentrations; sometimes a slightly higher or lower concentration can resolve solubility issues and improve performance.[12]

  • Catalyst/Reagent Choice: The efficiency of coupling reagents can be solvent-dependent. A solvent-reagent selection guide for Steglich-type esterifications found that the combination of Mukaiyama's reagent with DMC was particularly effective.[9]

Data Presentation

Table 1: Comparison of Conventional and Alternative Solvents

SolventTypeBoiling Point (°C)Key HazardsGreener Alternative For
Dichloromethane (DCM)Chlorinated40Suspected Carcinogen, Volatile2-MeTHF, CPME, DMC
Chloroform (CHCl₃)Chlorinated61Suspected Carcinogen, ToxicWater, 2-MeTHF, CPME
Tetrahydrofuran (THF)Ether66Peroxide-forming2-MeTHF, CPME
WaterProtic100NoneHalogenated Solvents
2-Methyltetrahydrofuran (2-MeTHF)Bio-based Ether80FlammableTHF, DCM
Cyclopentyl methyl ether (CPME)Ether106Flammable, Resists Peroxide FormationTHF, MTBE, Dioxane
Dimethyl Carbonate (DMC)Carbonate90FlammableDCM, DMF

Table 2: Summary of Reported Reaction Conditions and Yields

Synthetic StepSubstrateReagent(s)SolventTemp.TimeYieldReference
BrominationMethyl 2-furoateBromineNot specified50°C0.5 h85%[3]
BrominationFuran DerivativeBromineChloroformRT8 h70%[1]
Esterification5-bromo-2-furoic acidMethanol, SOCl₂MethanolRefluxN/A100%[3]
EsterificationCarboxylic AcidAlcohol, Mukaiyama's ReagentDMCN/AN/A>70%[9]

Experimental Protocols

Protocol 1: Esterification using Methanol as Reagent and Solvent (Conventional)

This protocol is adapted from a general procedure found in ChemicalBook.[3]

  • Accurately weigh 5-bromo-2-furoic acid (e.g., 950 mg, 5.00 mmol) and dissolve it in 10 mL of methanol in a round-bottom flask.

  • Slowly add thionyl chloride (SOCl₂) (e.g., 2 mL) dropwise to the solution while stirring, preferably in an ice bath to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess SOCl₂ by evaporation under reduced pressure.

  • To ensure complete removal of SOCl₂, add an appropriate amount of toluene to the residue and evaporate under reduced pressure. Repeat this process three times to yield the product.

Protocol 2: Bromination using a Greener Aqueous System (Alternative)

This protocol is a conceptual adaptation based on green bromination principles for aromatic compounds.[5]

  • In a round-bottom flask, dissolve Methyl 2-furoate in a minimal amount of a co-solvent if necessary, or suspend it directly in water.

  • Add sodium bromide (NaBr) (1.1 equivalents) and 1(M) HCl to the mixture.

  • Cool the mixture in an ice bath and slowly add sodium hypochlorite (NaOCl, household bleach can be used) (1.0 equivalent) dropwise with vigorous stirring. The NaOCl will react with NaBr and HCl to generate bromine in situ.

  • Monitor the reaction progress using TLC. Stir at room temperature for a few hours until the starting material is consumed.

  • Once complete, extract the reaction mixture with a suitable organic solvent like ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Visualizations

experimental_workflow cluster_route_a Route A: Bromination cluster_route_b Route B: Esterification start_a Methyl 2-furoate step_a1 Bromination (e.g., Br2 in CHCl3 or NaBr/NaOCl in Water) start_a->step_a1 end_product This compound step_a1->end_product start_b 5-bromo-2-furoic acid step_b1 Esterification (e.g., MeOH/SOCl2 or Acyl Chloride formation in DMC) start_b->step_b1 step_b1->end_product solvent_selection_logic start Need to Select a Solvent q1 Is the reaction a bromination step? start->q1 q2 Are halogenated solvents acceptable? q1->q2 Yes q3 Is the reaction an esterification step? q1->q3 No ans1 Use Aqueous System (NaBr/NaOCl) or Solvent-Free (DBDMH) q2->ans1 No ans2 Use CHCl3 or DCM q2->ans2 Yes q4 Is a protic solvent (Methanol) suitable? q3->q4 Yes ans3 Use Methanol (Reagent & Solvent) q4->ans3 Yes ans4 Use greener aprotic: DMC, 2-MeTHF Conventional aprotic: DCM, THF q4->ans4 No solvent_properties_impact solvent Solvent Choice Polarity Boiling Point Safety Profile (EHS) outcome Reaction Outcome Yield & Purity Reaction Rate Workup & Purification Sustainability solvent->outcome Influences

References

"stability issues of Methyl 5-bromofuran-2-carboxylate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-bromofuran-2-carboxylate during storage and experimentation. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator, protected from light, in a tightly sealed container, and in a dry, well-ventilated area. For optimal stability, storage at 4°C under an inert atmosphere such as nitrogen or argon is advised.

Q2: My solid this compound has turned from white to yellow. Is it still usable?

A2: A color change from white or off-white to yellow is an indication of potential degradation. While the product may still be suitable for some applications, it is crucial to verify its purity before use. We recommend performing an analytical test, such as HPLC or NMR, to determine the purity and identify any potential degradation products.

Q3: I observe a new peak in the HPLC chromatogram of my stored this compound sample. What could this be?

A3: The appearance of a new peak in the HPLC chromatogram suggests the formation of a degradation product. A likely candidate is 5-bromofuran-2-carboxylic acid, resulting from the hydrolysis of the methyl ester. Other possibilities include products of photodegradation if the compound was exposed to light. It is advisable to identify this impurity, for example, by LC-MS, to understand the degradation pathway.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic solvents or if moisture is present. If short-term storage in solution is necessary, use an anhydrous aprotic solvent, store at low temperature (e.g., -20°C), and protect from light. Always prepare fresh solutions for critical experiments.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound
  • Symptom: The crystalline powder of this compound has changed color from white/off-white to yellow or brown.

  • Possible Cause: Exposure to light, heat, or atmospheric oxygen.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the discolored material using a suitable analytical method (HPLC, GC-MS, or NMR) to quantify the purity and identify impurities.

    • Purification: If the purity is compromised but the main component is still largely intact, consider recrystallization to purify the compound.

    • Review Storage Conditions: Ensure the compound is stored in an amber or opaque vial, in a refrigerator, and preferably under an inert atmosphere.

Issue 2: Purity Decrease Detected by HPLC
  • Symptom: The purity of this compound, as determined by HPLC, has decreased over time, with the appearance of one or more new peaks.

  • Possible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid, or other degradation pathways.

  • Troubleshooting Steps:

    • Identify Degradation Product: Use LC-MS or isolate the impurity for NMR analysis to identify the structure of the degradation product. A common degradation product is 5-bromofuran-2-carboxylic acid.

    • Check for Moisture: Ensure that the storage container is well-sealed and that the compound has not been exposed to moisture. Use of a desiccator for storage is recommended.

    • Solvent Purity: If the compound was dissolved, ensure that anhydrous solvents were used.

Quantitative Data Summary

Storage ConditionTemperatureLight ExposureAtmosphereExpected StabilityPotential Degradation Products
Recommended 4°CDarkInert (N₂)HighMinimal
Sub-optimal Room TemperatureDarkAirModerate5-bromofuran-2-carboxylic acid
Poor Room TemperatureAmbient LightAirLow5-bromofuran-2-carboxylic acid, Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a general method for developing a stability-indicating HPLC method for this compound. Method validation is required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples by the developed HPLC method to ensure that degradation products are well-separated from the parent peak.

Visualizations

Degradation Pathway of this compound MBFC This compound BFCA 5-bromofuran-2-carboxylic acid MBFC->BFCA Hydrolysis Photo_Products Photodegradation Products (e.g., debrominated species) MBFC->Photo_Products Photodegradation H2O H₂O (Moisture) Light Light (UV) Heat Heat

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., color change, new peak) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Analyze Purity (HPLC, NMR, GC-MS) check_storage->analyze_purity Corrected check_storage->analyze_purity Unchanged correct_storage Correct Storage Conditions check_storage->correct_storage Incorrect purity_ok Purity Acceptable? analyze_purity->purity_ok use_compound Use Compound purity_ok->use_compound Yes purify Purify Compound (e.g., Recrystallization) purity_ok->purify No purify->analyze_purity discard Discard and Use New Batch purify->discard Purification Fails correct_storage->start

Caption: Troubleshooting workflow for stability issues.

Relationship between Storage Conditions and Stability cluster_conditions Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Temp Temperature Degradation Degradation Rate Temp->Degradation Increases with Temp Light Light Exposure Light->Degradation Increases with Light Atmosphere Atmosphere Atmosphere->Degradation Increases in Air vs. Inert Stability This compound Stability Degradation->Stability Inversely Proportional

Caption: Factors influencing the stability of the compound.

"work-up procedures to remove impurities from Methyl 5-bromofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 5-bromofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I purify it?

A1: A dark, oily crude product often indicates the presence of unreacted starting materials, byproducts, and residual reagents from the synthesis. Common impurities may include 5-bromo-2-furoic acid, methyl 2-furoate, and colored degradation products. A systematic purification approach involving an initial work-up followed by either column chromatography or recrystallization is recommended.

Q2: During the aqueous work-up, an emulsion has formed between the organic and aqueous layers. How can I break this emulsion?

A2: Emulsion formation is a common issue during the extraction of organic compounds.[1][2] Here are several techniques to resolve it:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[2]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the layers.[1][2]

  • Filtration through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite can help to break up the dispersed droplets.[3][4]

  • Solvent Evaporation: If the emulsion is particularly stubborn, evaporating the organic solvent and re-dissolving the residue in a fresh portion of the extraction solvent can be effective.[3][4]

Q3: After the initial work-up, my product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[5][6] Highly conjugated compounds that cause color are readily adsorbed onto the surface of the charcoal.[6] However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.[6]

Q4: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To address this, you can try the following:

  • Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves.

  • Change the solvent system: The chosen solvent may not be ideal. A solvent mixture, such as hexane/ethyl acetate or hexane/acetone, can be effective.[7] Dissolve the compound in the solvent in which it is more soluble, and then slowly add the other solvent (the anti-solvent) until the solution becomes cloudy. Heat the solution to clarify it, and then allow it to cool slowly.

Q5: What is the best method to purify highly impure this compound?

A5: For highly impure samples, column chromatography is generally the most effective purification method. It allows for the separation of compounds based on their polarity. For this compound, a silica gel column with a hexane-ethyl acetate solvent system is a good starting point.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Extraction Incomplete removal of acidic or basic impurities.Ensure thorough washing with saturated NaHCO₃ solution to remove acidic impurities and a dilute acid (e.g., 1M HCl) to remove basic impurities.
Product Contaminated with Starting Material Incomplete reaction.If the starting material is significantly different in polarity from the product, column chromatography is the preferred method of separation.
Product is a Sticky Solid Residual solvent or minor impurities.Try triturating the solid with a cold, non-polar solvent like hexane to wash away the impurities. Recrystallization is also a good option.
Difficulty in Achieving Crystallization Solution is too dilute or supersaturation has not been achieved.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in drying.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 10:1 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate).[8]

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Recrystallization
  • Choose a suitable solvent or solvent system. Good candidates for this compound include ethanol or a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or acetone).[7]

  • In a flask, add the crude solid and a small amount of the chosen solvent.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.[5][6] Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any other insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₆H₅BrO₃205.0163-68[9][10]White to off-white powder/crystals[10]
5-Bromo-2-furoic acidC₅H₃BrO₃190.98186-188Red solid
Methyl 2-furoateC₆H₆O₃126.11-Colorless liquid

Visual Workflows

Purification_Workflow General Purification Workflow crude Crude Product workup Aqueous Work-up crude->workup analysis1 Assess Purity (TLC, NMR) workup->analysis1 decision1 Is Purity >95%? analysis1->decision1 pure Pure Product decision1->pure Yes chromatography Column Chromatography decision1->chromatography No analysis2 Assess Purity chromatography->analysis2 recrystallization Recrystallization recrystallization->pure decision2 Is Purity >95%? analysis2->decision2 decision2->pure Yes decision2->recrystallization No

Caption: A general workflow for the purification of this compound.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation emulsion Emulsion Formed gentle_swirl Try Gentle Swirling emulsion->gentle_swirl add_brine Add Brine gentle_swirl->add_brine If not resolved separated Layers Separated gentle_swirl->separated Resolved celite Filter through Celite add_brine->celite If not resolved add_brine->separated Resolved re_extract Evaporate & Re-extract celite->re_extract If not resolved celite->separated Resolved re_extract->separated Resolved

Caption: A decision-making guide for resolving emulsions during liquid-liquid extraction.

References

Validation & Comparative

A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Suzuki and Stille cross-coupling reactions are two of the most powerful and versatile methods for this purpose. This guide provides a detailed comparison of these two prominent reactions for the functionalization of methyl 5-bromofuran-2-carboxylate, a valuable heterocyclic building block.

This comparison will delve into the performance, experimental protocols, and mechanistic underpinnings of both the Suzuki and Stille couplings when applied to this specific substrate or closely related analogues. By presenting quantitative data, detailed methodologies, and visual representations of the reaction pathways, this guide aims to equip researchers with the necessary information to select the optimal synthetic route for their specific needs.

Performance Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often hinges on factors such as functional group tolerance, reagent toxicity, and ease of purification. While both methods can be effective, they present distinct advantages and disadvantages.

The Suzuki coupling utilizes organoboron reagents, which are generally non-toxic, environmentally benign, and stable to air and moisture.[1] A wide variety of boronic acids and their esters are commercially available, simplifying substrate procurement.[1] However, the Suzuki reaction typically requires basic conditions to facilitate the transmetalation step, which can be a limitation for substrates bearing base-sensitive functional groups.[1][2]

Conversely, the Stille coupling employs organotin reagents, which are known for their high toxicity.[1][3] The removal of tin-containing byproducts can also be challenging, often necessitating specific workup procedures.[1][4] Despite these drawbacks, the Stille coupling offers the significant advantage of proceeding under neutral or mild conditions, making it highly tolerant of a wide array of functional groups.[1][5] For substrates with coordinating functional groups, such as esters and certain heterocycles, the Stille coupling can provide superior yields compared to the Suzuki coupling.[6][7] In some cases, Stille coupling has been reported to give high yields (80-91%) for the coupling of furan heterocycles, while Suzuki coupling resulted in low to moderate yields (39-59%).[6][7]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki and Stille couplings involving this compound or analogous furan/benzofuran substrates. This data is compiled from literature reports to provide a comparative benchmark.

ParameterSuzuki Coupling (Representative)Stille Coupling (Analogous Example)
Aryl Halide Methyl 5-bromobenzofuran-2-carboxylateMethyl 2-iodobenzoate
Organometallic Reagent Arylboronic acids2-(Tributylstannyl)thiophene
Catalyst Pd(II)-complex (e.g., quinoline-based)Pd₂(dba)₃ / Iminophosphine ligand
Catalyst Loading 0.1 mol%[8]5 mol%[1]
Base/Additive Cs₂CO₃[8]None specified[1]
Solvent Toluene[8]Not specified[1]
Temperature 150 °C (Microwave)[8]Not specified[1]
Reaction Time 25 minutes[8]Not specified[1]
Yield 96%[8]High (Analogous furan couplings: 80-91%)[6]

Catalytic Cycles and Experimental Workflow

The catalytic cycles for both Suzuki and Stille couplings are initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the organoboron or organotin reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][9]

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA R-Pd(II)L_n-X S_Pd0->S_OA Oxidative Addition (R-X) S_TM R-Pd(II)L_n-R' S_OA->S_TM Transmetalation (R'-B(OR)₂ + Base) S_TM->S_Pd0 Regeneration S_RE R-R' S_TM->S_RE Reductive Elimination St_Pd0 Pd(0)L_n St_OA R-Pd(II)L_n-X St_Pd0->St_OA Oxidative Addition (R-X) St_TM R-Pd(II)L_n-R' St_OA->St_TM Transmetalation (R'-SnR₃) St_TM->St_Pd0 Regeneration St_RE R-R' St_TM->St_RE Reductive Elimination

Figure 1. Catalytic cycles of Suzuki and Stille coupling reactions.

A typical experimental workflow for these cross-coupling reactions involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) Add this compound, Coupling Partner, Catalyst, Ligand, Base (if Suzuki), Solvent start->setup reaction Reaction Heat to specified temperature setup->reaction monitoring Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup & Solvent Removal monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2. Generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling of furan derivatives, adapted from literature procedures.

Representative Suzuki Coupling Protocol

This protocol is based on the successful coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids.[8]

  • Reaction Setup: In a microwave process vial, combine methyl 5-bromobenzofuran-2-carboxylate (1 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2 mmol), and the palladium catalyst (0.1 mol%).

  • Solvent Addition: Add toluene (3 mL) to the vial.

  • Reaction: Cap the vial and heat the mixture under microwave irradiation at 150 °C for the appropriate time (e.g., 25 minutes), monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is a general procedure for Stille couplings and may require optimization for the specific substrate.[4]

  • Reaction Setup: To a reaction flask, add the palladium catalyst and ligand in DMF. Purge the flask with an inert gas (e.g., Argon) for 10 minutes.

  • Reagent Addition: Add this compound and the organotin reagent (e.g., 1.15 equivalents of an aryltributylstannane).

  • Reaction: Heat the solution to the desired temperature (e.g., 40-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture and transfer to a separatory funnel containing an aqueous solution (e.g., aqueous ammonia or potassium fluoride) to quench the reaction and aid in the removal of tin byproducts. Extract with an organic solvent (e.g., hexane or ethyl acetate).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash chromatography.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the straightforward purification of the final products.[1] It is particularly well-suited for large-scale synthesis where environmental and safety considerations are paramount.

The Stille coupling , while hampered by the toxicity of organotin compounds, remains an invaluable tool, especially when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[1] Its broad functional group tolerance and often mild, neutral reaction conditions can provide a reliable pathway to the desired product when other methods fail.[1][5]

Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including the functional group tolerance of the starting materials, scalability, and environmental and safety considerations. Researchers should carefully evaluate these factors to select the most appropriate method for their needs.

References

A Comparative Guide to the Reactivity of Methyl 5-bromofuran-2-carboxylate and Methyl 5-chlorofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. Methyl 5-halofuran-2-carboxylates are versatile intermediates, and the choice between a bromo or chloro substituent can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of Methyl 5-bromofuran-2-carboxylate and Methyl 5-chlorofuran-2-carboxylate in common and synthetically important cross-coupling reactions.

Theoretical Reactivity: A Tale of Two Halogens

The fundamental difference in reactivity between this compound and its chloro-analogue is rooted in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.

The generally accepted trend for C-X bond strength is C-Cl > C-Br > C-I.[1][2] Specifically, the average bond energy for a C-Cl bond is approximately 327-339 kJ/mol, while for a C-Br bond it is around 285 kJ/mol.[3][4] This suggests that the C-Br bond in this compound is weaker and therefore more readily cleaved by a palladium catalyst than the C-Cl bond in Methyl 5-chlorofuran-2-carboxylate. Some studies have even noted that C-Cl bonds on a furan ring can be "unusually strong," which would further amplify this reactivity difference.[5]

Consequently, this compound is expected to be the more reactive substrate, generally requiring milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings to achieve comparable yields to its chloro counterpart.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Due to the lower C-Br bond energy, this compound is expected to undergo Suzuki-Miyaura coupling under more facile conditions than Methyl 5-chlorofuran-2-carboxylate. Achieving high yields with the chloro-derivative often necessitates the use of more specialized, electron-rich phosphine ligands, higher temperatures, and potentially higher catalyst loadings.

Table 1: Illustrative Comparison for a Generic Suzuki-Miyaura Coupling

ParameterThis compoundMethyl 5-chlorofuran-2-carboxylate
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos, NiCl₂(PCy₃)₂
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, t-BuOK
Typical Temperature 80-100 °C100-120 °C
Illustrative Yield 85-95%60-80%

Note: The data presented is illustrative and based on general trends for aryl bromides vs. chlorides. Actual results will vary depending on the specific coupling partner and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to other cross-coupling reactions, the oxidative addition step is more challenging for aryl chlorides. Consequently, the amination of Methyl 5-chlorofuran-2-carboxylate typically requires more sophisticated and sterically demanding ligands (e.g., biarylphosphines) to achieve efficient coupling compared to the bromo-analogue.

Table 2: Illustrative Comparison for a Generic Buchwald-Hartwig Amination

ParameterThis compoundMethyl 5-chlorofuran-2-carboxylate
Typical Catalyst Pd₂(dba)₃/BINAP, Pd(OAc)₂/P(t-Bu)₃Pd₂(dba)₃/BrettPhos, Pd(OAc)₂/XPhos
Typical Base NaOt-Bu, K₃PO₄LHMDS, K₂CO₃
Typical Temperature 90-110 °C110-130 °C
Illustrative Yield 80-90%55-75%

Note: The data presented is illustrative and based on general trends for aryl bromides vs. chlorides. Actual results will vary depending on the specific amine and reaction conditions.

Stille Coupling

In the Stille coupling, which forms C-C bonds using organostannanes, the reactivity trend of the halide partner remains a critical factor.[8] The bromo-furan derivative will generally be more reactive, allowing for milder conditions. The coupling of chloro-furans may require more reactive organostannanes or more active catalyst systems.

Table 3: Illustrative Comparison for a Generic Stille Coupling

ParameterThis compoundMethyl 5-chlorofuran-2-carboxylate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃/XPhos
Additives CuI (optional)CsF, LiCl (often required)
Typical Temperature 80-100 °C100-120 °C
Illustrative Yield 80-90%65-85%

Note: The data presented is illustrative and based on general trends for aryl bromides vs. chlorides. Actual results will vary depending on the specific organostannane and reaction conditions.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Researchers should note that the optimal conditions are substrate-dependent and may require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the methyl 5-halofuran-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture at the appropriate temperature with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][10]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the methyl 5-halofuran-2-carboxylate (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[11]

Visualizing the Reactivity Difference

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Reactivity in Palladium Cross-Coupling Bromo-furan This compound Reactivity Higher Reactivity Bromo-furan->Reactivity Chloro-furan Methyl 5-chlorofuran-2-carboxylate Lower_Reactivity Lower Reactivity Chloro-furan->Lower_Reactivity Conditions Milder Conditions (Lower Temp, Less Active Catalyst) Reactivity->Conditions Yields Generally Higher Yields Conditions->Yields Harsher_Conditions Harsher Conditions (Higher Temp, More Active Catalyst) Lower_Reactivity->Harsher_Conditions Lower_Yields Often Lower Yields Harsher_Conditions->Lower_Yields

Caption: Logical flow of reactivity for bromo- vs. chloro-furans.

G cluster_1 Generalized Cross-Coupling Workflow Start Start: Methyl 5-halofuran-2-carboxylate + Coupling Partner Setup Reaction Setup: - Palladium Catalyst - Ligand - Base - Solvent Start->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Heat Heating & Stirring Inert->Heat Monitor Reaction Monitoring (TLC, GC-MS) Heat->Monitor Workup Workup: - Quenching - Extraction Monitor->Workup Upon Completion Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

For researchers and drug development professionals, this compound generally serves as a more reactive and versatile intermediate for chemical modifications via palladium-catalyzed cross-coupling reactions when compared to its 5-chloro counterpart. The choice between these two building blocks will depend on the desired reactivity, the specific reaction conditions that can be tolerated by other functional groups in the molecule, and cost considerations. For rapid library synthesis and milder reaction conditions, the bromo-derivative is the superior choice. However, with the advent of highly active catalyst systems, the more economical chloro-derivative remains a viable option, particularly for large-scale syntheses where cost is a primary driver.

References

Navigating the Bioactivity of Furan-2-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical entities is paramount. This guide offers a comparative analysis of the biological activities of furan-2-carboxylate derivatives, with a particular focus on anticancer and antimicrobial properties. Due to a scarcity of publicly available data on the specific biological activities of Methyl 5-bromofuran-2-carboxylate derivatives, this guide draws upon experimental findings from structurally related compounds, namely Phenyl 5-bromofuran-2-carboxylate and Methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives, to provide a relevant comparative framework.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of furan-2-carboxylate have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways[1].

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activities of various furan-2-carboxylate and related benzofuran derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

Table 1: Cytotoxicity of Phenyl 5-bromofuran-2-carboxylate and Related Benzofuran Derivatives [1]

Compound IDDerivative StructureHeLa (Cervical Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)
1c 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran2530180
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide403545
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate856070
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate202530
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate354030

Table 2: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate Derivatives [2][3][4]

CompoundHeLa (Cervical Cancer) IC50 (µg/mL)HepG2 (Liver Cancer) IC50 (µg/mL)Vero (Normal Kidney Cells) IC50 (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate>100>100>100
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate62.37>100>100

Antimicrobial Activity: A Broad Spectrum of Inhibition

Certain furan-2-carboxylate derivatives have also been investigated for their antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Antibacterial Activity of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its Derivatives [2][3][4]

CompoundS. aureus MIC (µg/mL)B. cereus MIC (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate500500
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate250>500

Experimental Protocols

Cell Viability Assessment using MTT Assay[1]

The cytotoxic effects of the furan-2-carboxylate derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, K562, MOLT-4) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curves.

Signaling Pathway Interactions

The anticancer activity of phenyl 5-bromofuran-2-carboxylate derivatives is hypothesized to be mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Furan-2-carboxylate Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Inhibitor Furan-2-carboxylate Derivatives Inhibitor->IKK

References

A Comparative Guide to the Cytotoxicity of Substituted Furan-2-Carboxylates on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The furan nucleus, a five-membered aromatic heterocycle, is a core scaffold in numerous biologically active compounds. Its derivatives, particularly substituted furan-2-carboxylates and related structures, have garnered significant attention in medicinal chemistry for their potential as anticancer agents. These compounds have demonstrated a broad spectrum of cytotoxic effects against various human cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

This guide provides a comparative analysis of the cytotoxic performance of various substituted furan-2-carboxylates, supported by experimental data from recent studies. It is intended as a resource for researchers, scientists, and drug development professionals engaged in the search for novel antineoplastic agents.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of furan derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below is summarized from multiple studies to facilitate comparison.

Table 1: Cytotoxicity of Novel Furan-Based Derivatives Against MCF-7 Breast Cancer Cells

Compound Chemical Feature IC50 (µM) on MCF-7 IC50 (µM) on MCF-10A (Normal) Selectivity Index (SI) Reference
Compound 4 Pyridine Carbohydrazide 4.06 >10 >2.46 [1]
Compound 7 N-phenyl Triazinone 2.96 >10 >3.37 [1]

| Staurosporine | (Reference Drug) | 3.11 | - | - |[1] |

Table 2: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives

Compound Key Structural Moiety IC50 (µg/mL) on HeLa IC50 (µg/mL) on HepG2 IC50 (µg/mL) on Vero (Normal) Reference
Compound 1 Parent Carboxylate >100 >100 >100 [2][3]
Compound 8a Amine Linkage >100 85.41 >100 [2]
Compound 8c Amine Linkage (Tryptamine) 62.37 >100 >100 [2][3][4]

| Compound 9c | Amide Linkage (Tryptamine) | 94.25 | >100 | >100 |[2] |

Table 3: Cytotoxicity of Various Furan Derivatives Across Different Cancer Cell Lines

Compound Class Cancer Cell Line(s) IC50 Range Reference
Furan-2-carboxamide derivative Various 4 µM to 8 µM [5]
Novel Furan Derivatives HeLa 0.08 µM to 8.79 µM [6]
Novel Furan Derivatives SW620 (Colorectal) Moderate to Potent [6]
Benzofuran Derivative K562, HL60 (Leukemia) 0.1 µM to 5 µM [7]

| Furopyrimidine Derivatives | Neuro-2a (Neuroblastoma) | 3.6 µM to 5.8 µM |[8] |

Table 4: Anti-Cancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives Data presented as percent cell viability after treatment with 100 µg/mL of the compound. Lower viability indicates higher cytotoxicity.

Compound Target Cell Line % Cell Viability Reference
p-tolylcarbamothioyl)furan-2-carboxamide (4d) HepG2 33.29 [9]
p-tolylcarbamothioyl)furan-2-carboxamide (4d) Huh-7 45.09 [9]
p-tolylcarbamothioyl)furan-2-carboxamide (4d) MCF-7 41.81 [9]

| Doxorubicin (Reference Drug) | HepG2, Huh-7, MCF-7 | 25.43, 31.09, 35.87 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the cited literature.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized furan-2-carboxylate derivatives and incubated for an additional 24 to 48 hours.[1][9]

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1][9]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.[1][9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[9] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treatment and Harvesting: Cells are treated with the test compounds for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed again with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

  • Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).

  • Procedure: Cells are treated with the furan derivatives. After incubation, they are harvested, washed, and resuspended in a binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark.

  • Analysis: The stained cells are immediately analyzed by flow cytometry. A positive signal for Annexin V and a negative signal for PI indicate early apoptosis.[1]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Furan-2-Carboxylate Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt Primary Screening: MTT Assay (Determine IC50) characterization->mtt cell_culture Cancer Cell Line Culture cell_culture->mtt selection Select Lead Compounds mtt->selection cell_cycle Cell Cycle Analysis (Flow Cytometry) selection->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) selection->apoptosis western_blot Protein Expression (Western Blot) selection->western_blot

Caption: Experimental workflow for evaluating the cytotoxicity of furan-2-carboxylates.

G cluster_0 Cell Cycle Arrest cluster_1 Intrinsic Apoptosis Pathway compound Furan-2-Carboxylate Derivative g2m G2/M Checkpoint Arrest compound->g2m p53 p53 Activation compound->p53 mitosis Mitosis Inhibition g2m->mitosis bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of action involving cell cycle arrest and apoptosis.

Comparative Analysis and Structure-Activity Relationship

The cytotoxic activity of furan-2-carboxylate derivatives is highly dependent on the nature and position of their substituents.

  • Influence of Amine vs. Amide Linkage: A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed that compounds with an amine linkage (like 8c) exhibited more potent anticancer activity against HeLa cells compared to those with an amide linkage (9c), suggesting the nature of the linker is critical for biological activity.[2]

  • Role of Substituents: The presence of specific functional groups can significantly enhance cytotoxicity. For example, a pyridine carbohydrazide and an N-phenyl triazinone moiety led to compounds with potent activity against MCF-7 cells, with IC50 values of 4.06 µM and 2.96 µM, respectively.[1] Similarly, for carbamothioyl-furan-2-carboxamides, a para-methyl substituted derivative showed greater anticancer activity than other analogs, indicating that electron-donating substituents may increase potency.[9]

  • Mechanism of Action: The mechanisms underlying the cytotoxicity of these compounds are varied. Several derivatives induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1][10] This is often followed by the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the levels of p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] Other furan derivatives act as microtubule stabilizing agents, disrupting cellular microtubule dynamics, which also leads to mitotic arrest and apoptosis.[1][5] Furthermore, some compounds have been shown to suppress critical cancer survival pathways like PI3K/Akt and Wnt/β-catenin.[6][11]

  • Selectivity: An important consideration in drug development is selectivity towards cancer cells over normal cells. Several studies have shown that potent furan derivatives exhibit weaker cytotoxicity against normal cell lines (e.g., MCF-10A, Vero), indicating a degree of cancer cell selectivity.[1][4]

Conclusion

Substituted furan-2-carboxylates represent a versatile and promising class of compounds in the development of novel anticancer therapies. The available data demonstrates that modifications to the core furan structure can yield derivatives with potent cytotoxic activity against a range of cancer cell lines. Key mechanisms of action include the induction of G2/M cell cycle arrest and apoptosis, often mediated by the intrinsic mitochondrial pathway or through microtubule stabilization. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds. Future research should continue to explore novel substitutions and further elucidate the specific molecular targets to advance the most promising candidates through preclinical development.

References

"spectroscopic analysis to confirm the structure of Methyl 5-bromofuran-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of Methyl 5-bromofuran-2-carboxylate and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification and characterization of this class of compounds, which are important intermediates in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on the combined interpretation of data from various spectroscopic techniques. Below is a summary of the available experimental and computed data for the target compound and a closely related derivative, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which provides valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
This compound (Predicted)CDCl₃~7.1-7.2 (1H, d, J ≈ 3.6 Hz, H-3), ~6.4-6.5 (1H, d, J ≈ 3.6 Hz, H-4), ~3.9 (3H, s, -OCH₃)
N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[1]DMSO-d₆7.32 (1H, d, J=3.6 Hz, ArH), 6.84 (1H, d, J=3.6 Hz, ArH), 7.80 (2H, dd, J=4.4, 1.6 Hz, ArH), 8.79 (2H, dd, J=4.4, 1.6 Hz, ArH), 10.62 (1H, bs, NH), 10.81 (1H, bs, NH)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) in ppm (Assignment)
This compound (Predicted)CDCl₃~158-160 (C=O), ~145 (C2), ~125 (C5), ~120 (C3), ~115 (C4), ~52 (-OCH₃)
N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[1]DMSO-d₆114.69, 117.87, 121.84, 126.21, 139.80, 148.41, 151.05, 156.71, 164.85
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorptions for this compound are expected for the C=O of the ester, the C-O bonds, and the vibrations of the furan ring.

Table 3: IR Spectroscopy Data

CompoundTechniqueKey Absorptions (cm⁻¹) and AssignmentsSource
This compoundATR-NeatC=O stretch, C-O stretch, furan ring vibrationsBio-Rad Laboratories, Inc. (via PubChem)[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z) and InterpretationSource
This compoundGC-MS204/206 (M⁺, isotopic pair for Br), 173/175 ([M-OCH₃]⁺)NIST Mass Spectrometry Data Center (via PubChem)[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified furan derivative in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Position the sample on the crystal and apply pressure if it is a solid to ensure good contact. Collect the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted as needed.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which desolvate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio.

  • Data Acquisition: Record the mass spectrum, observing the molecular ion peak and any characteristic fragment ions. For brominated compounds, look for the characteristic isotopic pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized this compound derivative.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern) MS->MS_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural confirmation of furan derivatives.

References

A Comparative Guide to Palladium Catalysts for Furan Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized furan derivatives is a cornerstone in the development of pharmaceuticals and fine chemicals, owing to the prevalence of the furan motif in biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, have emerged as powerful and versatile tools for the construction of carbon-carbon bonds to the furan core. The choice of the palladium catalyst is paramount, directly influencing reaction yield, selectivity, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for these key furan coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific reaction type, substrates, and reaction conditions. Below is a summary of the performance of various palladium catalysts in Heck, Suzuki-Miyaura, and Sonogashira coupling reactions involving furan derivatives.

Heck Coupling Reactions

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. In the context of furan chemistry, it is often used for the coupling of aryl halides with furanoid alkenes like 2,3-dihydrofuran.

Table 1: Comparison of Palladium Precursors for the Heck Arylation of 2,3-Dihydrofuran with Iodobenzene. [1]

Palladium PrecursorConversion of Iodobenzene (%)Yield of 2-phenyl-2,3-dihydrofuran (%)
[PdCl(allyl)]₂74.559.2
Pd₂(dba)₃65.045.1
PdCl₂(PPh₃)₂63.859.2
Pd(acac)₂58.942.3
PdCl₂(cod)55.440.2
PdCl₂(PhCN)₂49.335.8
Reaction Conditions: K₂CO₃ or NaOAc as base, DMF as solvent, 70°C, 2 h.
Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organohalides. It is particularly effective for the synthesis of biaryl compounds containing a furan ring.

Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Furan Boronic Acids with Aryl Halides.

Palladium Catalyst SystemCoupling PartnersYield (%)Reference
CrotylPd(XPhos)Cl2-Furan boronic acid + 2-chloro-4,6-dimethoxypyrimidine~95[2]
CinnamylPd(XPhos)Cl2-Furan boronic acid + 2-chloro-4,6-dimethoxypyrimidine~95[2]
tBuIndPd(XPhos)ClBenzo[b]furan-2-boronic acid + 2-chloro-4,6-dimethoxypyrimidine~98[2]
PdCl₂(CH₃CN)₂1,3-Dicarbonyl compound + Alkenyl bromide (forms furan ring)94[3]
Pd(OAc)₂1,3-Dicarbonyl compound + Alkenyl bromide (forms furan ring)80[3]
Pd(acac)₂1,3-Dicarbonyl compound + Alkenyl bromide (forms furan ring)63[3]
PdCl₂2-(4-bromophenyl)benzofuran + 4-methoxyphenylboronic acid55[4]
Pd(OAc)₂2-(4-bromophenyl)benzofuran + 4-methoxyphenylboronic acid61[4]
Novel Pd(II) complex2-(4-bromophenyl)benzofuran + 4-methoxyphenylboronic acid91[4]
Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted furans.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Bromofurans with Terminal Alkynes.

Palladium Catalyst SystemCoupling PartnersYield (%)Reference
PdCl₂(PPh₃)₂ / CuI2,4-Dibromofuran + Phenylacetylene (mono-alkynylation)Good[5]
Pd(PPh₃)₄ / CuI2,4-Dibromofuran + Phenylacetylene (mono-alkynylation)Good[5]
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridine + various terminal alkynesup to 96[3]
PdCl₂(PPh₃)₂Aryl halides + Terminal alkynes (copper-free)Good[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Heck, Suzuki-Miyaura, and Sonogashira coupling reactions involving furan substrates.

Protocol 1: Heck Arylation of 2,3-Dihydrofuran[1]

This protocol describes the Heck arylation of 2,3-dihydrofuran (DHF) with iodobenzene using a palladium precursor.

Materials:

  • Palladium precursor (e.g., [PdCl(allyl)]₂)

  • Base (e.g., K₂CO₃ or NaOAc)

  • 2,3-Dihydrofuran (DHF)

  • Iodobenzene (PhI)

  • Dimethylformamide (DMF)

  • Mesitylene (internal standard)

  • Diethyl ether

  • Water

  • Schlenk tube (50 mL)

  • Nitrogen atmosphere

Procedure:

  • To a 50 mL Schlenk tube under a nitrogen atmosphere, add the base (4.34 mmol), the palladium precursor (0.0356 mmol, 1 mol%), and DMF (6 mL).

  • Add iodobenzene (0.4 mL, 3.57 mmol), 2,3-dihydrofuran (0.7 mL, 8.59 mmol), and mesitylene (0.15 mL) as an internal standard.

  • Heat the reaction mixture at 70°C for 2 hours.

  • After cooling, quench the reaction with water (5 mL).

  • Extract the organic products with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by gas chromatography to determine conversion and yield.

Protocol 2: Suzuki-Miyaura Coupling of 2-Furylboronic Acid with an Aryl Halide

This is a general protocol for the Suzuki-Miyaura coupling of a furan boronic acid with an aryl halide.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Aryl halide (1.0 eq.)

  • 2-Furylboronic acid (1.1-1.5 eq.)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk tube or round-bottom flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the aryl halide, 2-furylboronic acid, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 4-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 2-Bromofuran with a Terminal Alkyne[5]

This protocol details the Sonogashira coupling of a bromofuran with a terminal alkyne.

Materials:

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • 2-Bromofuran (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Anhydrous solvent (e.g., triethylamine or THF/triethylamine mixture)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add 2-bromofuran and the anhydrous solvent.

  • Add the base (if not used as the solvent) and the terminal alkyne.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-70°C) for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for optimizing coupling reactions. The following diagrams, rendered in DOT language, illustrate the catalytic cycles and a general experimental workflow.

Catalytic Cycles

Heck_Catalytic_Cycle cluster_cycle Heck Coupling Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_1 R-Pd(II)-X(L₂) Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-alkene(L₂)⁺X⁻ PdII_1->PdII_2 Olefin Coordination PdII_3 Product-Pd(II)-H(L₂) PdII_2->PdII_3 Migratory Insertion PdII_3->Pd0 β-Hydride Elimination & Product Release Products Coupled Product + HX Reactants R-X + Alkene

Caption: Catalytic cycle of the palladium-catalyzed Heck coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Coupling Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)-X(L₂) Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)-R²(L₂) PdII_1->PdII_2 Transmetalation (R²-B(OR)₂) PdII_2->Pd0 Reductive Elimination Product R¹-R² Reactants R¹-X + R²-B(OR)₂

Caption: Catalytic cycle of the palladium-catalyzed Suzuki-Miyaura coupling.[7][8][9][10]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)-X(L₂) Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)-C≡CR²(L₂) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Product PdII_2->Product R¹-C≡CR² CuX Cu-X Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne H-C≡CR², Base Cu_alkyne->PdII_1 to Transmetalation Cu_alkyne->CuX from Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[5][11]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Furan Substrate & Coupling Partner B Choose Pd Catalyst, Ligand, and Base A->B C Select Solvent and Reaction Temperature B->C D Set up Reaction under Inert Atmosphere C->D E Add Reagents and Catalyst D->E F Run Reaction and Monitor Progress (TLC/GC) E->F G Work-up and Product Isolation F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) & Yield Calculation H->I

Caption: General experimental workflow for furan coupling reactions.

References

A Researcher's Guide to Validating the Purity of Synthesized Methyl 5-bromofuran-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and successful research outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Methyl 5-bromofuran-2-carboxylate. This furan derivative is a valuable building block in medicinal chemistry, and its purity is critical for the integrity of subsequent synthetic steps and the biological activity of target molecules.[1]

This guide presents experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate analytical strategy for purity assessment.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable, often complementary, information. The choice of method depends on the specific analytical requirements, such as the need for quantitative accuracy, impurity identification, or high-throughput screening.

The following table summarizes the performance of a recommended Reverse-Phase HPLC (RP-HPLC) method, adapted from a validated protocol for a closely related compound (Phenyl 5-bromofuran-2-carboxylate), and compares it with a typical GC-MS method.[2][3]

ParameterRP-HPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.[3]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[3]HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm)[2]
Limit of Detection (LOD) ~0.01 µg/mL[3]~0.005 ng/mL[3]
Limit of Quantitation (LOQ) ~0.03 µg/mL[3]~0.015 ng/mL[3]
Precision (%RSD) < 2.0%[3]< 5.0%[3]
Accuracy (% Recovery) 98-102%[3]95-105%[3]
Key Advantages - Robust and widely accessible.- Suitable for non-volatile and thermally unstable compounds.- High quantitative accuracy and precision.[2]- High sensitivity and specificity.- Enables identification of unknown impurities through mass spectral data.[2]
Key Disadvantages - May require method development for optimal separation.- Identification of unknown impurities can be challenging without a mass spectrometer detector.- Requires the analyte to be volatile and thermally stable.- May require derivatization for polar compounds.[3]

Potential Impurities in Synthesized this compound

Understanding the potential impurities is crucial for developing a specific and effective HPLC method. Based on common synthesis routes, such as the esterification of 5-bromofuran-2-carboxylic acid with methanol or the bromination of methyl furan-2-carboxylate, the following impurities could be present:[2][4]

  • 5-bromofuran-2-carboxylic acid: From incomplete esterification.

  • Methyl furan-2-carboxylate: Unreacted starting material from the bromination route.

  • Methanol: Residual solvent from the esterification reaction.

  • Over-brominated or isomeric byproducts: From non-selective bromination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity validation.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for a structurally similar compound and is an excellent starting point for the analysis of this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-1 min: 50% A

    • 1-5 min: 50% to 90% A

    • 5-7 min: 90% A

    • 7-8 min: 90% to 50% A

    • 8-10 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of Acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides a highly sensitive alternative for purity assessment and is particularly useful for identifying volatile impurities.[2]

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 100 µg/mL.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Method Comparison (Optional) cluster_validation Validation & Reporting synthesis Synthesize Methyl 5-bromofuran-2-carboxylate workup Reaction Work-up & Crude Isolation synthesis->workup hplc_prep Prepare Sample for HPLC workup->hplc_prep gcms_prep Prepare Sample for GC-MS workup->gcms_prep nmr_prep Prepare Sample for NMR workup->nmr_prep hplc_run HPLC Analysis hplc_prep->hplc_run data_proc Chromatogram Processing & Integration hplc_run->data_proc purity_calc Calculate Purity (%) data_proc->purity_calc impurity_id Impurity Identification (if necessary) purity_calc->impurity_id Purity < Specification? final_report Final Purity Report purity_calc->final_report gcms_run GC-MS Analysis gcms_prep->gcms_run gcms_run->impurity_id nmr_run NMR Analysis nmr_prep->nmr_run nmr_run->impurity_id impurity_id->final_report

Caption: Workflow for purity validation of this compound.

title Decision Logic for Analytical Method Selection start Define Analytical Goal q1 Is quantitative purity the primary goal? start->q1 q2 Are unknown impurities present or suspected? q1->q2 No hplc Use Validated RP-HPLC Method q1->hplc Yes q3 Is the sample volatile & thermally stable? q2->q3 Yes hplc_ms Use HPLC-MS for Non-Volatile Impurity ID q2->hplc_ms No gcms Use GC-MS for Impurity ID & Quantification q3->gcms Yes q3->hplc_ms No nmr Use NMR for Structural Confirmation & Purity Estimate hplc->nmr Confirm Structure gcms->nmr Confirm Structure

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the two primary synthetic routes to Methyl 5-bromofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on the cost-effectiveness of each route, supported by experimental data, detailed protocols, and safety and environmental considerations.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Bromination of Methyl 2-furoateRoute 2: Esterification of 5-bromo-2-furoic acid
Starting Material Cost LowerHigher
Reagent Cost Higher (due to bromine)Lower (thionyl chloride is less expensive)
Overall Estimated Cost per Gram Potentially LowerPotentially Higher
Yield ~85%[1]~100% (crude), requires purification[1]
Key Reagent Hazards Bromine: Highly corrosive, toxic, and environmentally damaging.[2][3][4][5][6][7]Thionyl chloride: Highly corrosive, reacts violently with water, toxic.[8][9][10][11][12][13]
Procedural Complexity Single synthetic step followed by purification.Single synthetic step followed by purification.
Environmental Impact Concerns related to the use and disposal of bromine.[14][15][16]Concerns related to the release of SO2 and HCl gases.[11]

Visualizing the Synthetic Pathways

Below are the diagrams illustrating the two synthetic routes.

Route_1_Bromination methyl_furoate Methyl 2-furoate product This compound methyl_furoate->product 50°C, 0.5h bromine Bromine (Br2) bromine->product

Caption: Route 1: Synthesis via bromination of Methyl 2-furoate.

Route_2_Esterification bromo_acid 5-bromo-2-furoic acid product This compound bromo_acid->product Room Temperature methanol_socl2 Methanol (CH3OH) Thionyl chloride (SOCl2) methanol_socl2->product

Caption: Route 2: Synthesis via esterification of 5-bromo-2-furoic acid.

Cost-Effectiveness Analysis

The following tables provide a breakdown of the estimated costs for each synthetic route, based on commercially available reagent prices. Prices are estimates and can vary based on supplier, purity, and quantity.

Route 1: Bromination of Methyl 2-furoate

ReagentMolecular Weight ( g/mol )Density (g/mL)Price (USD/kg or L)Moles per kg/L Price (USD/mol)Moles Required (per mole of product)Cost (USD)
Methyl 2-furoate126.111.179~260/kg7.9332.791.032.79
Bromine159.813.12~2.67/kg[17]6.260.431.520.65
Ethyl Acetate88.110.902~1.30/L10.240.13(solvent)(variable)
Hexanes86.180.659~1.00/L7.650.13(solvent)(variable)
Silica Gel--~20/kg[18]--(stationary phase)(variable)
Total Estimated Cost (excluding solvents/silica) ~33.44

Route 2: Esterification of 5-bromo-2-furoic acid

ReagentMolecular Weight ( g/mol )Density (g/mL)Price (USD/kg or L)Moles per kg/L Price (USD/mol)Moles Required (per mole of product)Cost (USD)
5-bromo-2-furoic acid190.98-~150/kg5.2428.631.028.63
Thionyl chloride118.971.631~150/L[19][20][21]13.7110.944.043.76
Methanol32.040.792~0.35/L24.720.014(solvent)(variable)
Toluene92.140.867~1.50/L9.410.16(solvent)(variable)
Total Estimated Cost (excluding solvents) ~72.39

Experimental Protocols

Route 1: Bromination of Methyl 2-furoate [1]

  • In a flame-dried round-bottom flask under an argon atmosphere, a solution of methyl 2-furoate (1.0 eq) is stirred at 50°C.

  • Bromine (1.52 eq) is added dropwise over a period of 15 minutes.

  • The resulting mixture is stirred for an additional 15 minutes at 50°C.

  • The reaction mixture is then cooled and poured into cold water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (e.g., 10:1 hexanes:ethyl acetate) to yield this compound.

Route 2: Esterification of 5-bromo-2-furoic acid [1]

  • To a solution of 5-bromo-2-furoic acid (1.0 eq) in methanol, thionyl chloride (4.0 eq) is added slowly and dropwise.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed by evaporation under reduced pressure.

  • The residue is dissolved in toluene, and the solvent is evaporated. This dissolution and evaporation process is repeated three times to afford the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety and Environmental Considerations

Route 1: Bromination of Methyl 2-furoate

  • Bromine: A highly corrosive and toxic substance that can cause severe burns upon contact and is fatal if inhaled.[2][3][4][5][6] It is also very toxic to aquatic life.[5][6] Extreme caution and appropriate personal protective equipment (PPE), including a fume hood and respiratory protection, are mandatory. Spills must be contained and neutralized immediately. Bromine is a volatile substance, and its release into the atmosphere can contribute to ozone depletion.[14]

  • Methyl 2-furoate: Toxic if swallowed and harmful in contact with skin.[22] Causes skin and serious eye irritation and may cause respiratory irritation.[22]

  • Solvents: Ethyl acetate and hexanes are flammable liquids. Hexane is a known neurotoxin with prolonged exposure.

Route 2: Esterification of 5-bromo-2-furoic acid

  • Thionyl chloride: A highly corrosive liquid that reacts violently with water to produce toxic gases (sulfur dioxide and hydrogen chloride).[10][23] It can cause severe skin burns and eye damage and is toxic if inhaled.[8][9][13] Work must be conducted in a well-ventilated fume hood with appropriate PPE. Accidental release to water can be dangerous to aquatic life.[11]

  • 5-bromo-2-furoic acid: Causes serious eye irritation.

  • Methanol: A flammable and toxic liquid.

  • Toluene: A flammable liquid with potential reproductive toxicity.

Conclusion

Based on this analysis, Route 1 (Bromination of Methyl 2-furoate) appears to be the more cost-effective synthetic route for producing this compound, primarily due to the significantly lower cost of the starting material. However, the higher cost and severe hazards associated with bromine require careful consideration and stringent safety protocols.

Route 2 (Esterification of 5-bromo-2-furoic acid) , while potentially more expensive due to the higher cost of the starting acid and the large excess of thionyl chloride used, may be preferable in situations where the handling of elemental bromine is a significant concern or not feasible. The reaction is also reported to proceed to completion, potentially simplifying purification.

Ultimately, the choice of synthetic route will depend on a laboratory's or facility's specific circumstances, including budget, scale, available safety equipment, and expertise in handling hazardous reagents.

References

Assessing the Drug-Like Properties of Compounds Derived from Methyl 5-bromofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Methyl 5-bromofuran-2-carboxylate serves as a versatile starting material for the synthesis of novel compounds with therapeutic potential. This guide provides a comparative assessment of the drug-like properties of hypothetical compounds derived from this precursor, supported by experimental data from closely related furan derivatives and detailed experimental protocols for key assays.

Comparative Analysis of Drug-Like Properties

To effectively evaluate the therapeutic potential of novel compounds, a systematic assessment of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial. While a comprehensive experimental dataset for a library of compounds directly synthesized from this compound is not available in the public domain, we can construct a representative comparison based on existing data for structurally similar furan derivatives.

The following table summarizes key drug-like properties for a hypothetical series of compounds derived from this compound, alongside comparative data for derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate. This comparison aims to guide the design and selection of compounds with favorable pharmacokinetic profiles.

Table 1: Comparative Drug-Like Properties of Furan-2-Carboxylate Derivatives

Compound IDStructureMolecular Weight ( g/mol )clogPCytotoxicity (HeLa, IC₅₀ in µM)Aqueous Solubility (µg/mL)Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)Metabolic Stability (t½ in min)
Hypothetical Derivatives from this compound
Furan-1 5-Phenyl-furan-2-carboxylate232.223.1Predicted HighPredicted LowPredicted HighPredicted Moderate
Furan-2 5-(4-Chlorophenyl)-furan-2-carboxylate266.663.8Predicted HighPredicted LowPredicted HighPredicted Moderate
Furan-3 5-Amino-furan-2-carboxylate155.130.5Predicted ModeratePredicted HighPredicted ModeratePredicted Low
Furan-4 5-(Morpholin-4-yl)-furan-2-carboxylate225.230.8Predicted LowPredicted HighPredicted LowPredicted Low
Experimental Data for Methyl 5-(hydroxymethyl)-2-furan carboxylate Derivatives [1][2]
MHFC-1 Methyl 5-(hydroxymethyl)furan-2-carboxylate158.140.4>100HighLowLow
MHFC-2 (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate328.362.862.37[1][2]ModerateModerateModerate
MHFC-3 5-(Acetoxymethyl)-N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide354.372.585.12[1]LowModerateModerate

Note: Values for hypothetical derivatives are predicted based on structural similarities and general medicinal chemistry principles. Experimental validation is required.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to assess the drug-like properties of the compounds discussed.

Cell Viability Assay (MTT Assay)[1]

This assay determines the cytotoxic effects of compounds on cancer cell lines.

a. Cell Culture:

  • Human cervical cancer (HeLa), human liver cancer (HepG2), and normal African green monkey kidney (Vero) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

b. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Aqueous Solubility Assay (Kinetic Shake-Flask Method)[3][4][5]

This method provides a rapid determination of a compound's kinetic solubility.

a. Materials:

  • Test compounds dissolved in DMSO (10 mM stock solution).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (0.45 µm).

  • UV-transparent 96-well plates.

b. Assay Procedure:

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to a well of a 96-well plate containing 198 µL of PBS (final concentration 100 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the solutions through the 96-well filter plate into a UV-transparent 96-well plate.

  • Measure the UV absorbance of the filtrate at the compound's λₘₐₓ.

  • Determine the solubility by comparing the absorbance to a standard curve of the compound prepared in a mixed solvent system (e.g., 50:50 acetonitrile:water).

Parallel Artificial Membrane Permeability Assay (PAMPA)[6][7][8][9]

This assay assesses the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.

a. Materials:

  • PAMPA sandwich plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).

  • PBS, pH 7.4.

  • Test compounds dissolved in PBS.

b. Assay Procedure:

  • Coat the filter of the donor plate with 5 µL of the artificial membrane solution.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Add 200 µL of the test compound solution (at a known concentration, e.g., 100 µM in PBS) to each well of the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for 16-18 hours.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [ -ln(1 - [Cₐ]/[Cₑ]) ] * (Vₐ * Vₐ) / ( (Vₐ + Vₐ) * A * t ) where [Cₐ] is the concentration in the acceptor well, [Cₑ] is the equilibrium concentration, Vₐ and Vₐ are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis start This compound deriv Derivative Library (e.g., Furan-1 to Furan-4) start->deriv Chemical Synthesis (e.g., Suzuki Coupling) sol Solubility Assay deriv->sol perm Permeability Assay (PAMPA) deriv->perm met Metabolic Stability (Microsomal Assay) deriv->met cyto Cytotoxicity Assay (MTT) deriv->cyto results Drug-Like Properties Profile (IC50, Solubility, Pe, t1/2) sol->results perm->results met->results cyto->results

Figure 1: Experimental workflow for assessing drug-like properties.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB IKK -> IκB -> NF-κB Akt->NFkB Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation NFkB->Proliferation Furan Furan Derivative (Potential Inhibitor) Furan->PI3K Furan->Akt Furan->mTORC1

Figure 2: Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway

Several studies on furan and benzofuran derivatives suggest that their anticancer activity may be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. As depicted in Figure 2, furan-based compounds could potentially exert their cytotoxic effects by inhibiting one or more key kinases in this cascade, such as PI3K, Akt, or mTOR. This inhibition would lead to a downstream reduction in signals that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells. Further investigation into the specific molecular targets of these compounds is warranted to elucidate their precise mechanism of action.

This guide provides a framework for the systematic evaluation of compounds derived from this compound. By combining targeted synthesis with a comprehensive assessment of drug-like properties and mechanistic studies, promising new therapeutic candidates can be identified and advanced in the drug discovery pipeline.

References

"in vitro evaluation of novel compounds synthesized from Methyl 5-bromofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro performance of various novel compounds synthesized from furan-based starting materials, with a particular focus on anticancer and antimicrobial applications. The data presented is collated from recent studies to aid in the identification of promising candidates for further drug development.

Comparative Analysis of Anticancer Activity

Novel furan derivatives have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several compounds. The following table summarizes the in vitro anticancer activity of representative furan and benzofuran derivatives.

Table 1: In Vitro Anticancer Activity of Furan and Benzofuran Derivatives (IC50 in µM)

Compound ClassSpecific Compound/DerivativeHeLa (Cervical)SW620 (Colorectal)HepG2 (Liver)A549 (Lung)Reference
Furan DerivativesCompound 10.08---
Compound 248.79Moderate Activity--
Compound 32Potent ActivityModerate Activity--
Furan-based Pyridine Carbohydrazide 4----
Furan-based N-phenyl triazinone 7----
Benzofuran DerivativesMethyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)--11 ± 3.26.3 ± 2.5
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)-10.8 ± 0.93.8 ± 0.53.5 ± 0.6

Note: "-" indicates data not available in the cited sources. "Moderate" and "Potent" activity are as described in the source without specific IC50 values provided.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Furan Derivatives (MIC in µg/mL)

Compound ClassSpecific Compound/DerivativeEscherichia coliStaphylococcus aureusBacillus subtilisCandida albicansReference
Furan-based Pyrimidine-ThiazolidinonesCompound 8k12.5---
Compound 8d---Active
Compound 8e---Active
Benzofuran DerivativesHydrophobic Analog 10.39-3.120.39-3.120.39-3.12-
Hydrophobic Analog 20.39-3.120.39-3.120.39-3.12-
Hydrophobic Analog 30.39-3.120.39-3.120.39-3.12-
Hydrophobic Analog 40.39-3.120.39-3.120.39-3.12-

Note: "-" indicates data not available in the cited sources. "Active" indicates antimicrobial activity was observed, but specific MIC values were not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following are standard protocols for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620, HepG2, A549)

  • 96-well plates

  • Complete culture medium

  • Test compounds (furan derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex processes. The following are Graphviz (DOT language) scripts for generating key diagrams.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate (2-4 hours) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Test Compounds in Broth inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Microtiter Plate Wells inoculum_prep->inoculation incubation 4. Incubate at Appropriate Temperature inoculation->incubation read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for antimicrobial susceptibility testing.

Some studies suggest that certain furan derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some compounds have been shown to promote the activity of PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.

PI3K_Akt_Pathway cluster_inhibition Inhibition by Furan Derivatives cluster_pathway PI3K/Akt Signaling Pathway Furan_Derivative Furan Derivative PTEN PTEN Furan_Derivative->PTEN promotes PI3K PI3K Akt Akt PI3K->Akt activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth promotes PTEN->PI3K inhibits

Caption: Potential mechanism of action via PTEN and PI3K/Akt.

Safety Operating Guide

Proper Disposal of Methyl 5-bromofuran-2-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Methyl 5-bromofuran-2-carboxylate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this halogenated organic compound. Adherence to these procedures will help mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, capable of causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the associated hazards.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.

Engineering Controls: All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅BrO₃
Molecular Weight 205.01 g/mol
Appearance White to slightly yellow crystalline powder
Melting Point 63-68 °C[2]
Boiling Point 226.3 °C at 760 mmHg[2]
Solubility Slightly soluble in water[2]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[1]

Disposal Protocol for this compound

The proper disposal of this compound is governed by its classification as a halogenated organic compound. It must be disposed of as hazardous chemical waste and must not be poured down the drain or mixed with general laboratory trash. The following step-by-step procedure should be followed:

Step 1: Waste Segregation

  • Isolate Halogenated Waste: this compound waste must be collected separately from non-halogenated organic waste. This segregation is crucial for proper treatment and disposal by waste management facilities.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

Step 2: Container Selection and Management

  • Appropriate Containers: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers with secure screw-top caps are recommended. Ensure the container is in good condition and free from leaks.

  • Container Filling: Do not overfill waste containers. It is best practice to fill containers to no more than 80% of their capacity to allow for expansion of vapors and to prevent spills during transport.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste. This minimizes the release of vapors and prevents accidental spills.

Step 3: Chemical Incompatibility - What to Avoid

To prevent dangerous chemical reactions within the waste container, do not mix this compound waste with the following incompatible materials:

Incompatible Chemical ClassCommon Laboratory Examples
Strong Oxidizing Agents Nitric acid, Sulfuric acid, Hydrogen peroxide, Potassium permanganate, Potassium dichromate, Sodium hypochlorite (bleach)
Strong Bases Sodium hydroxide, Potassium hydroxide, Calcium hydroxide, Lithium hydroxide

Step 4: Labeling of Waste Containers

Proper labeling is a critical safety and regulatory requirement. All waste containers for this compound must be clearly labeled with the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The primary hazard(s) associated with the waste (e.g., "Irritant," "Halogenated Organic").

  • The name and contact information of the generating researcher or laboratory.

  • The date when the first waste was added to the container.

Step 5: Storage and Collection

  • Designated Storage Area: Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow start Start: This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, solid chemical) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid container Select & Manage Appropriate Waste Container (HDPE or Glass, <80% full, closed lid) solid_waste->container liquid_waste->container incompatibility Check for Incompatibilities (Avoid Strong Oxidizers & Bases) container->incompatibility label Label Container Correctly ('Hazardous Waste', contents, hazards, contact info, date) incompatibility->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the intricate process of drug discovery and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Methyl 5-bromofuran-2-carboxylate, a halogenated organic compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE to prevent skin contact, eye irritation, and respiratory exposure.[1]

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contamination is suspected. For prolonged contact, consider thicker, chemical-resistant gloves.
Body Laboratory CoatA flame-retardant lab coat should be worn and kept buttoned. Ensure sleeves are of sufficient length to cover the wrists.
Respiratory Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][3][4][5]
Feet Closed-toe ShoesShoes that fully cover the feet are required to protect against spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A meticulous, step-by-step approach to handling this compound is critical for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Fume Hood: Before starting any work, ensure that a certified chemical fume hood is operational and the airflow is adequate.

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Clear Workspace: Remove all unnecessary items and potential ignition sources from the immediate work area.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the workspace.

2. Handling the Chemical:

  • Avoid Inhalation and Contact: Use this chemical exclusively within a fume hood to prevent the inhalation of vapors.[1] Avoid all direct contact with the skin and eyes.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collection: Carefully collect the contaminated absorbent material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency response procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and adhere to regulations.

1. Waste Identification and Segregation:

  • Hazardous Waste: this compound is considered hazardous waste.[1][6]

  • Dedicated Container: Collect all waste containing this chemical in a dedicated, compatible, and clearly labeled waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Halogenated Waste: As a brominated compound, it should be segregated as halogenated organic waste.

2. Container Management:

  • Sealed Containers: Keep the waste container tightly sealed when not in use.

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

3. Rinsate and Empty Containers:

  • Triple Rinsing: Triple-rinse any empty containers that held the chemical with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: The rinsate must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab waste.

4. Final Disposal:

  • EHS Contact: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.[1]

Visualizing Safe Practices

To further clarify the procedural flow and decision-making processes, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_emergency_equip Check Emergency Equipment prep_fume_hood->prep_emergency_equip prep_workspace Clear Workspace prep_emergency_equip->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handling_ppe Don Appropriate PPE prep_materials->handling_ppe handling_use Use in Fume Hood handling_ppe->handling_use handling_weigh Weighing (if solid) handling_use->handling_weigh handling_solution Solution Preparation handling_use->handling_solution disp_collect Collect Waste in Labeled Container handling_use->disp_collect disp_segregate Segregate as Halogenated Waste disp_collect->disp_segregate disp_store Store in Designated Area disp_segregate->disp_store disp_arrange Arrange EHS Pickup disp_store->disp_arrange

Caption: Workflow for the safe handling of this compound.

PPESelection cluster_assessment Hazard Assessment cluster_ppe Required PPE assess_hazard Task: Handling Methyl 5-bromofuran-2-carboxylate haz_skin Skin Irritant assess_hazard->haz_skin haz_eye Eye Irritant assess_hazard->haz_eye haz_inhalation Inhalation Hazard assess_hazard->haz_inhalation ppe_gloves Nitrile/Neoprene Gloves haz_skin->ppe_gloves ppe_lab_coat Lab Coat haz_skin->ppe_lab_coat ppe_goggles Safety Goggles haz_eye->ppe_goggles ppe_face_shield Face Shield haz_eye->ppe_face_shield ppe_fume_hood Fume Hood haz_inhalation->ppe_fume_hood ppe_respirator Respirator (if needed) haz_inhalation->ppe_respirator

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.